THP-PEG4-Pyrrolidine(N-Me)-CH2OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7/c1-20-15-18(14-17(20)16-21)25-12-10-23-8-6-22-7-9-24-11-13-27-19-4-2-3-5-26-19/h17-19,21H,2-16H2,1H3/t17-,18+,19?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXZTYJDDDXDX-PAMZHZACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a plausible synthetic route and characterization methods for THP-PEG4-Pyrrolidine(N-Me)-CH2OH, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). With the CAS Number 2378261-81-3 and a molecular formula of C19H37NO7, this linker is notably utilized in the synthesis of degraders for oncogenic proteins such as K-Ras.[1][2] This document outlines a multi-step synthetic pathway, provides detailed experimental protocols for each stage, and presents representative characterization data. Furthermore, it includes visualizations of the synthetic workflow and its role in the PROTAC-mediated protein degradation pathway to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[2] These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a flexible linker. The linker is a critical component, as its length and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of protein degradation.
This compound is a specialized linker that incorporates a tetraethylene glycol (PEG4) spacer to enhance solubility and optimize spatial orientation. One terminus features a hydroxyl group on an N-methylpyrrolidine scaffold, which can be further functionalized to attach to a target protein ligand. The other end of the PEG chain is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group that can be removed to allow for conjugation to an E3 ligase ligand. Its application has been noted in the development of K-Ras degraders, highlighting its importance in cancer research.[2][3]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key intermediates followed by their coupling via a Williamson ether synthesis. The overall strategy is depicted below.
References
The Strategic Role of the THP-PEG4-Pyrrolidine(N-Me)-CH2OH Moiety in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors, including the ability to target previously "undruggable" proteins.[4][5]
Deciphering the Role of THP-PEG4-Pyrrolidine(N-Me)-CH2OH
The chemical entity This compound functions as a versatile linker in the design and synthesis of PROTACs.[6] Its primary role is to covalently connect the target-binding ligand (warhead) to the E3 ligase-binding ligand. The specific composition and structure of this linker are critical for the overall efficacy of the PROTAC, influencing its physicochemical properties, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of target protein degradation.[7] This particular linker has been utilized in the synthesis of a potent K-Ras degrader.[6]
A detailed breakdown of its constituent parts reveals a strategic design to optimize PROTAC function:
-
THP (Tetrahydropyran): The tetrahydropyran (B127337) ring is a cyclic ether often incorporated into drug molecules to enhance their pharmacokinetic properties.[8] As a bioisostere of cyclohexane, the THP moiety can reduce lipophilicity compared to its carbocyclic counterpart, which can in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially contributing to favorable interactions within the ternary complex.[8] In the context of the this compound linker, the THP group likely serves as a terminal protecting group for an alcohol during synthesis, which is then deprotected to allow for conjugation to either the warhead or the E3 ligase ligand.
-
PEG4 (Polyethylene Glycol with 4 repeating units): The PEG4 component is a flexible and hydrophilic chain that is one of the most common motifs used in PROTAC linkers.[9][10] Its inclusion serves several critical functions:
-
Enhanced Solubility: PEG chains significantly increase the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.[9][11] Improved solubility can enhance cell permeability and oral absorption.[9]
-
Optimal Spacing and Flexibility: The length of the linker is a crucial parameter for effective ternary complex formation. The PEG4 chain provides a defined and adjustable length to optimally position the POI and E3 ligase for efficient ubiquitination. Its flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[11]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can minimize potential toxicity of the linker itself.[11]
-
-
Pyrrolidine(N-Me)-CH2OH (N-methyl-2-pyrrolidinemethanol): The pyrrolidine (B122466) ring is a common scaffold found in numerous natural products and pharmaceuticals.[12] In this linker, the substituted pyrrolidine offers several advantages:
-
Modulation of Physicochemical Properties: The N-methyl group and the primary alcohol (CH2OH) can influence the polarity and solubility of the linker.
-
Attachment Point: The hydroxymethyl group provides a convenient and reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand through standard chemical transformations.
-
Structural Rigidity and Vectoriality: While the PEG chain is highly flexible, the pyrrolidine ring introduces a degree of rigidity, which can help to control the orientation of the attached ligands.
-
Quantitative Data: The Impact of Linker Composition on PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, as quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[7] While specific data for PROTACs utilizing the exact this compound linker is not publicly available, the following tables summarize data from studies on PROTACs with varying PEG linker lengths, illustrating the profound impact of this linker component.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | PEG | < 12 | No degradation | - |
| PEG | 21 | 3 | 96 | |
| PEG | 29 | 292 | 76 |
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TANK-binding kinase 1 (TBK1) | PEG | < 12 | No degradation | - |
| PEG | 21 | Potent | >90 | |
| PEG | >21 | Reduced potency | <90 |
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Cyclin-dependent kinase 9 (CDK9) | PEG | 16 | 5.6 | >95 |
| PEG | 20 | 1.8 | >95 | |
| PEG | 24 | 3.2 | >95 |
Data in the tables is representative and compiled from literature on PROTACs with PEG-based linkers.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their efficacy and mechanism of action. Below are detailed methodologies for essential assays.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[6][7]
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
Plasmids expressing the protein of interest (e.g., with a His or HA tag) and tagged ubiquitin (e.g., HA-Ub or His-Ub)
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (stringent, e.g., containing 1-2% SDS)
-
Dilution buffer
-
Antibody for immunoprecipitation (e.g., anti-HA or anti-His)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Antibodies for Western blotting (anti-target protein, anti-ubiquitin)
Protocol:
-
Transfection and Treatment: Co-transfect cells with plasmids expressing the tagged target protein and tagged ubiquitin. After a suitable expression period, treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a stringent lysis buffer to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates and immunoprecipitate the target protein using an antibody against its tag.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting. Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.[13][14]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
Materials:
-
Cells suitable for transfection
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Protocol:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the NanoLuc®-target protein and the HaloTag®-E3 ligase, confirming the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[15]
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Logical Relationship of this compound Components
Caption: Functional contributions of the linker's components.
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
The Role of THP-PEG4-Pyrrolidine(N-Me)-CH2OH in Targeted Protein Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). It does not possess intrinsic biological activity but serves as a crucial scaffold connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This technical guide elucidates the mechanism of action of PROTACs employing this linker, focusing on their role in inducing selective intracellular protein degradation. This document provides an in-depth look at the underlying principles, quantitative metrics for efficacy, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific proteins from the cellular environment. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a target protein.
A PROTAC molecule is comprised of three key components:
-
A Target Protein Ligand: Binds specifically to the protein of interest (POI).
-
An E3 Ubiquitin Ligase Ligand: Recruits an E3 ligase, a component of the UPS.
-
A Linker: Covalently connects the two ligands.
The This compound molecule functions as this critical linker. It is a polyethylene (B3416737) glycol (PEG)-based linker, which offers desirable properties such as improved solubility and favorable pharmacokinetic characteristics to the final PROTAC molecule. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.
Mechanism of Action
The mechanism of action for a PROTAC utilizing the this compound linker can be summarized in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. The flexibility and length of the PEG-based linker are critical in enabling this energetically favorable interaction.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.
Figure 1: The catalytic cycle of a PROTAC utilizing the this compound linker.
Quantitative Data on PROTAC Efficacy
The efficacy of a PROTAC is measured by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
As this compound is a linker, its performance is evaluated in the context of a specific PROTAC molecule. For instance, it has been used in the synthesis of PROTAC K-Ras Degrader-1. While specific data for this exact degrader is limited in peer-reviewed literature, the following table represents typical data for a potent K-Ras PROTAC degrader.
| Metric | Cell Line | Value | Reference |
| DC50 | SW1573 | ≥70% degradation | [1][2] |
| DC50 | AsPC-1 | 59.97 nM | |
| DC50 | SNU-1 | 43.51 nM | |
| DC50 | HPAF-II | 31.36 nM | |
| IC50 (Proliferation) | AsPC-1 | 59.97 nM | |
| IC50 (Proliferation) | SNU-1 | 43.51 nM | |
| IC50 (Proliferation) | HPAF-II | 31.36 nM |
Note: The data presented are for illustrative purposes based on similar K-Ras PROTACs and may not directly correspond to a PROTAC synthesized with this compound.
Experimental Protocols
The evaluation of a PROTAC's efficacy involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., SW1573) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., K-Ras) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control. Calculate the DC50 value from the dose-response curve.
Figure 2: A typical experimental workflow for assessing protein degradation via Western Blot.
Cell Viability/Proliferation Assay
This assay determines the effect of target protein degradation on cell growth and survival.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Assay: Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay.
-
Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Signaling Pathway Analysis
The degradation of a target protein is expected to impact its downstream signaling pathways. For a K-Ras degrader, this would involve the MAPK and PI3K/AKT pathways.
Figure 3: The K-Ras signaling pathway and the point of intervention for a K-Ras PROTAC.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its PEG-based structure provides favorable physicochemical properties, while its length and flexibility are key to enabling the formation of a productive ternary complex. The ultimate success of a PROTAC containing this linker is determined by its ability to efficiently induce the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a desired therapeutic effect. The experimental protocols and analysis methods outlined in this guide provide a framework for the robust evaluation of such novel therapeutic agents.
References
In-Depth Technical Guide: Physicochemical Properties of THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of THP-PEG4-Pyrrolidine(N-Me)-CH2OH, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document compiles available data, presents representative experimental protocols, and visualizes relevant biological and experimental workflows.
Core Physicochemical Properties
This compound is a PEG-based PROTAC linker. Its structure incorporates a tetrahydropyran (B127337) (THP) protecting group, a tetraethylene glycol (PEG4) spacer, and a functionalized N-methyl pyrrolidine (B122466) moiety with a primary alcohol. This architecture provides a balance of hydrophilicity, conferred by the PEG chain, and a reactive handle for conjugation to either a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.
The quantitative physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 2378261-81-3 | [1][2] |
| Molecular Formula | C19H37NO7 | [1][2] |
| Molecular Weight | 391.50 g/mol | [1][2] |
| Exact Mass | 391.2600 | [2] |
| IUPAC Name | ((2S,4R)-1-methyl-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol | [2] |
| Physical Form | Liquid | |
| Color | Colorless to light yellow | |
| Density | 1.13 g/cm³ | [3] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage Conditions | -20°C, stored under nitrogen | [3] |
Application in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs. A notable application is its use in the construction of a PROTAC K-Ras degrader. The linker's primary alcohol can be activated or modified to react with a suitable functional group on a POI ligand or an E3 ligase ligand, forming a stable covalent bond and completing the heterobifunctional PROTAC molecule.
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce the degradation of a target protein through the ubiquitin-proteasome system. The signaling pathway is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of this compound are not publicly available, the following sections provide representative methodologies for the synthesis of a PROTAC utilizing a similar linker and for the characterization of such molecules.
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC from its constituent parts—the POI ligand, the linker, and the E3 ligase ligand—typically involves a series of chemical reactions to couple these components. The workflow below illustrates a general process.
References
Exploring Novel PROTACs with THP-PEG4-Pyrrolidine(N-Me)-CH2OH: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the application of the novel linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH, in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the core concepts, experimental protocols, and data analysis relevant to PROTACs incorporating this specific linker, with a focus on targeting the oncogenic K-Ras protein.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted protein degradation.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell entirely by hijacking the ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1] this compound is a novel, flexible linker that incorporates a polyethylene (B3416737) glycol (PEG) chain. The PEG component is known to enhance hydrophilicity and improve the pharmacokinetic properties of PROTACs.[1] This guide will focus on the use of this linker in the context of developing PROTACs targeting K-Ras, a notoriously challenging cancer target.
A notable example of a PROTAC utilizing a similar chemical scaffold is "PROTAC K-Ras Degrader-1" (HY-129523), which has been shown to effectively degrade K-Ras by engaging the Cereblon (CRBN) E3 ligase.[1][2] This degrader has demonstrated a degradation efficacy of over 70% in SW1573 cells.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for a PROTAC is the induced degradation of the target protein. In the context of a K-Ras targeting PROTAC, the molecule will simultaneously bind to the K-Ras protein and an E3 ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the K-Ras protein. The polyubiquitinated K-Ras is then recognized and degraded by the proteasome.
The degradation of K-Ras has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. K-Ras is a key upstream regulator of several major signaling cascades, including:
-
The RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[3][4]
-
The PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.[3][4]
By degrading K-Ras, a PROTAC can effectively shut down these oncogenic signaling pathways.
Quantitative Data on K-Ras Degraders
While specific quantitative data for a PROTAC utilizing the this compound linker is not yet publicly available, data from analogous K-Ras targeting PROTACs can provide valuable insights into expected potency and efficacy. For instance, "PROTAC pan-KRAS degrader-1" has demonstrated potent degradation of various K-Ras mutants.[5]
| Compound | Target | Cell Line | DC50 (nM)[5] | Dmax (%)[5] |
| PROTAC pan-KRAS degrader-1 | K-Ras (G12D) | AGS | 1.1 | 95 |
| Compound | Cell Line | IC50 (nM)[5] |
| PROTAC pan-KRAS degrader-1 | AGS | 3 |
| PROTAC pan-KRAS degrader-1 | SW620 | 10 |
| PROTAC pan-KRAS degrader-1 | AsPC-1 | 2.6 |
| PROTAC pan-KRAS degrader-1 | H358 | 5 |
| PROTAC pan-KRAS degrader-1 | HCT116 | 13 |
Note: The data presented is for "PROTAC pan-KRAS degrader-1" and serves as a representative example of the potential efficacy of K-Ras targeting PROTACs.
Experimental Protocols
Synthesis of a K-Ras PROTAC with this compound Linker
The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand and the E3 ligase ligand to the bifunctional linker. A general synthetic scheme is outlined below.
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the K-Ras ligand (containing a suitable functional group, e.g., a carboxylic acid) and this compound in a suitable solvent such as DMF.
-
Add coupling reagents (e.g., HATU, DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product by flash chromatography or preparative HPLC.
Step 2: Coupling of the E3 Ligase Ligand
-
Dissolve the purified ligand-linker intermediate and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a reactive handle) in a suitable solvent.
-
Perform a second coupling reaction, the nature of which will depend on the functional groups present on the intermediate and the E3 ligase ligand (e.g., another amide bond formation or a click chemistry reaction).
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Evaluation of K-Ras Degradation by Western Blot
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing PROTAC-induced degradation.
Materials:
-
Cancer cell line expressing K-Ras (e.g., SW1573, AGS).
-
PROTAC dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-K-Ras, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the K-Ras signal to the loading control to determine the percentage of degradation.
Mass Spectrometry-Based Proteomics for PROTAC Evaluation
Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to assess the global effects of a PROTAC on the cellular proteome. This can be used to confirm the on-target degradation of K-Ras and to identify potential off-target effects.
General Workflow:
-
Sample Preparation: Treat cells with the PROTAC as described for the Western blot. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides and proteins using specialized software. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly degraded.
This technique can provide comprehensive data on the selectivity and specificity of the PROTAC.
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery, moving from protein inhibition to targeted protein elimination. The linker is a critical component in the design of effective PROTACs, and this compound offers a promising scaffold with favorable physicochemical properties. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this novel linker in the development of next-generation therapeutics targeting challenging disease-related proteins like K-Ras. Further investigation and optimization of PROTACs incorporating this linker are warranted to fully elucidate their therapeutic potential.
References
An In-Depth Technical Guide to the THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linker for E3 Ligase Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs) for inducing the degradation of pathogenic proteins. This document details the linker's role in recruiting E3 ligases, its application in the synthesis of specific degraders, and the experimental methodologies used to characterize its efficacy.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address diseases driven by aberrant protein expression. Unlike traditional inhibitors that merely block a protein's function, TPD aims to eliminate the target protein from the cell entirely. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key moieties connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a crucial element in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker that has been utilized in the development of potent and selective protein degraders.
The this compound Linker: Structure and Properties
The this compound linker is a bifunctional molecule featuring a tetrahydropyran (B127337) (THP) group, a tetraethylene glycol (PEG4) chain, and a functionalized pyrrolidine (B122466) ring.
Chemical Structure:
Caption: Chemical structure of the this compound linker.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₇NO₇ |
| Molecular Weight | 391.50 g/mol |
| CAS Number | 2378261-81-3 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO |
Application in PROTAC Synthesis: The Case of a K-Ras Degrader
The this compound linker has been instrumental in the synthesis of "PROTAC K-Ras Degrader-1" (also referred to as Compound 518), a molecule designed to target the oncogenic K-Ras protein for degradation.[1] In this PROTAC, the linker connects a K-Ras binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action
The mechanism of action for a PROTAC utilizing this linker follows a well-established pathway for targeted protein degradation.
Caption: Mechanism of K-Ras degradation mediated by a PROTAC utilizing the this compound linker.
Quantitative Efficacy Data
The efficacy of "PROTAC K-Ras Degrader-1" has been evaluated in cellular assays, demonstrating its ability to induce the degradation of K-Ras.
Table 2: Degradation Efficacy of PROTAC K-Ras Degrader-1
| Cell Line | Target Protein | E3 Ligase Recruited | Degradation Efficacy | Reference |
| SW1573 | K-Ras | Cereblon | ≥70% | [1] |
| MIA PaCa-2 | KRAS G12C | Cereblon | Time-dependent degradation (up to 72h) | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the linker and the final PROTAC, as well as for the key biological assays used to evaluate the degrader's performance. These protocols are based on established methods in the field of targeted protein degradation.
Synthesis of this compound Linker and "PROTAC K-Ras Degrader-1"
The synthesis of the this compound linker and its subsequent conjugation to form "PROTAC K-Ras Degrader-1" involves multi-step organic synthesis. The detailed procedures are outlined in the patent literature, specifically WO2019195609A2.[3][4][5] The general workflow is as follows:
Caption: General workflow for the synthesis of "PROTAC K-Ras Degrader-1".
Note: For the specific reaction conditions, reagents, and purification methods, researchers are directed to the detailed examples within the patent document WO2019195609A2.[3][4][5]
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., SW1573, MIA PaCa-2)
-
"PROTAC K-Ras Degrader-1"
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "PROTAC K-Ras Degrader-1" for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
"PROTAC K-Ras Degrader-1"
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "PROTAC K-Ras Degrader-1" for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
"PROTAC K-Ras Degrader-1"
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC as described for the Western blot.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the effect of the PROTAC on cell cycle progression.
Materials:
-
Cell line of interest
-
"PROTAC K-Ras Degrader-1"
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase A staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties, and its successful incorporation into a K-Ras degrader highlights its potential for creating effective therapeutics against challenging disease targets. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs utilizing this and similar linkers, enabling researchers to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2019195609A2 - Modulators of proteolysis and associated methods of use - Google Patents [patents.google.com]
- 5. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Assessment of THP-PEG4-Pyrrolidine(N-Me)-CH2OH in Cell-Based Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a tetraethylene glycol (PEG)-based chemical linker, integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document provides a preliminary assessment of the biological activity of a PROTAC synthesized using this specific linker, referred to as "PROTAC K-Ras Degrader-1". It is important to note that the biological data presented herein pertains to the fully assembled PROTAC molecule and not the linker in isolation, as the linker itself is not designed to be biologically active. This guide will detail the mechanism of action, quantitative in vitro efficacy, and the experimental protocols utilized to evaluate PROTAC K-Ras Degrader-1, which targets the oncogenic KRAS protein.
Introduction to this compound as a PROTAC Linker
This compound serves as a flexible linker in the architecture of PROTACs. A PROTAC molecule is a heterobifunctional molecule comprised of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the PROTAC's efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.
Mechanism of Action of PROTAC K-Ras Degrader-1
PROTAC K-Ras Degrader-1 operates by inducing the degradation of the KRAS protein through the ubiquitin-proteasome system.[1] The process begins with the PROTAC molecule entering the cell and forming a ternary complex with the KRAS protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2] This proximity, facilitated by the this compound linker, allows the E3 ligase to transfer ubiquitin molecules to the KRAS protein. The polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is then released to repeat this catalytic cycle.[1]
Quantitative Data on PROTAC K-Ras Degrader-1 Efficacy
The efficacy of PROTAC K-Ras Degrader-1 has been evaluated in various cancer cell lines harboring KRAS mutations. The key metrics for PROTACs are the DC50 (concentration for 50% maximal degradation) and the IC50 (concentration for 50% inhibition of cell proliferation).
| Cell Line | KRAS Mutation | DC50 (nM) | IC50 (nM) | Reference |
| AGS | G12D | 7.49 | 51.53 | [3][4] |
| SW620 | G12V | - | 10 | [5] |
| AsPC-1 | G12D | - | 59.97 | [3] |
| H358 | G12C | - | 5 | [5] |
| HCT116 | G13D | - | 13 | [5] |
| MKN-1 | WT amp | - | 0.9 | [5] |
| SNU-1 | G12D | 19.77 | 43.51 | [3][4] |
| HPAF-II | G12D | 52.96 | 31.36 | [3][4] |
| PANC 04.03 | G12D | 87.8 | >10000 | [3][4] |
Note: Data represents the activity of the complete PROTAC molecule, not the linker alone.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize PROTAC K-Ras Degrader-1.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
Cancer cell lines with relevant KRAS mutations
-
96-well opaque-walled microplates
-
Cell culture medium
-
PROTAC K-Ras Degrader-1
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of PROTAC K-Ras Degrader-1 in culture medium. Treat the cells with the desired concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 72-96 hours).[5][6]
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[6] Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[6]
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and use a non-linear regression model to calculate the IC50 value.[4]
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of the KRAS protein in cancer cell lines.
Materials:
-
KRAS mutant cell lines
-
6-well plates
-
PROTAC K-Ras Degrader-1
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KRAS, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of PROTAC K-Ras Degrader-1 for the desired time (e.g., 24 hours).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Normalize protein amounts and separate by SDS-PAGE, then transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[4] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the KRAS signal to the loading control to determine the DC50 value.[4]
Downstream Signaling Analysis
The degradation of KRAS by PROTAC K-Ras Degrader-1 is expected to suppress downstream signaling pathways, such as the MAPK/ERK pathway.[2][3] This can be assessed by Western blot analysis of the phosphorylation status of key downstream effectors like ERK. A reduction in phosphorylated ERK (p-ERK) relative to total ERK would indicate successful pathway inhibition.[3]
Conclusion
This compound is a valuable linker for the synthesis of PROTACs. The resulting PROTAC K-Ras Degrader-1 demonstrates potent degradation of mutant KRAS protein in various cancer cell lines, leading to significant anti-proliferative effects. The data presented in this guide supports the utility of this linker in constructing effective PROTACs for targeting challenging disease-related proteins like KRAS. Further studies would be required to fully characterize the pharmacokinetic and in vivo efficacy of PROTACs synthesized with this linker.
References
Methodological & Application
Application Notes & Protocols: Conjugation of THP-PEG4-Pyrrolidine(N-Me)-CH2OH to a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the conjugation of the bifunctional linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH, to a target ligand. This linker is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties of the resulting conjugate.[5][6][7][8] The terminal primary alcohol (-CH2OH) serves as a versatile handle for conjugation, while the tetrahydropyranyl (THP) group protects another reactive moiety on the pyrrolidine (B122466) ring, which can be deprotected in a subsequent step.
The primary alcohol is not sufficiently reactive for direct conjugation and therefore requires activation.[9] This guide details two primary strategies for this activation and subsequent conjugation to ligands bearing either a carboxylic acid or an amine functional group.
Protocol 1: Conjugation to a Ligand Containing a Carboxylic Acid via Esterification
This protocol involves the activation of the terminal hydroxyl group of the linker followed by an esterification reaction with a carboxylic acid on the target ligand.
Experimental Workflow:
Caption: Workflow for conjugating the linker to a carboxylic acid-containing ligand.
Step 1: Activation of the Linker (Tosylation)
The terminal hydroxyl group is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.[10]
Materials:
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Linker |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 - 2.0 | Tosylating Agent |
| Pyridine (B92270) or Triethylamine (TEA) | 2.0 - 3.0 | Base and Solvent |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated linker.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Conjugation to Carboxylic Acid Ligand
Materials:
| Reagent | Molar Equivalent | Purpose |
| Activated Linker (Tosylate) | 1.0 | Activated Linker |
| Ligand with Carboxylic Acid (-COOH) | 1.2 | Target Ligand |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base |
| Dimethylformamide (DMF), anhydrous | - | Solvent |
Procedure:
-
Dissolve the ligand containing a carboxylic acid in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of the tosylated linker in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection of the THP Group
The THP protecting group is removed under acidic conditions to yield the final conjugate.[11][12]
Materials:
| Reagent | Concentration | Purpose |
| THP-Protected Conjugate | - | Intermediate |
| Trifluoroacetic Acid (TFA) / DCM | 10-20% v/v | Deprotection Reagent |
| or HCl in Dioxane/Methanol | 4 M | Deprotection Reagent |
Procedure:
-
Dissolve the THP-protected conjugate in DCM or methanol.
-
Add the acidic solution (e.g., TFA or HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
Step 4: Purification and Characterization
The final conjugate is purified by chromatography and its identity and purity are confirmed by analytical techniques.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the purification of PEGylated compounds.[]
-
Characterization:
Protocol 2: Conjugation to a Ligand Containing an Amine via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the primary alcohol on the linker into an amine-linked conjugate in a single step under mild conditions.[5]
Experimental Workflow:
Caption: Workflow for conjugating the linker to an amine-containing ligand.
Step 1: Mitsunobu Conjugation
Materials:
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Linker |
| Ligand with Primary Amine (-NH₂) | 1.2 - 1.5 | Target Ligand |
| Triphenylphosphine (B44618) (PPh₃) | 1.5 | Reagent |
| Diethyl azodicarboxylate (DEAD) or | 1.5 | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | ||
| Tetrahydrofuran (THF), anhydrous | - | Solvent |
Procedure:
-
Dissolve the this compound, the amine-containing ligand, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be directly purified or subjected to a workup by partitioning between ethyl acetate (B1210297) and water. The organic layer should be dried and concentrated.
Step 2: Deprotection and Purification
The deprotection of the THP group and the final purification are carried out as described in Protocol 1, Steps 3 and 4.
Summary of Quantitative Data
The following table provides typical ranges for the molar equivalents of reagents used in the conjugation protocols. Optimal ratios may need to be determined empirically for specific ligands.
| Protocol | Reagent | Recommended Molar Equivalents |
| 1 | Tosylation | |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 - 2.0 | |
| Pyridine or Triethylamine (TEA) | 2.0 - 3.0 | |
| Esterification | ||
| Ligand with Carboxylic Acid (-COOH) | 1.2 | |
| Potassium Carbonate (K₂CO₃) | 3.0 | |
| 2 | Mitsunobu Reaction | |
| Ligand with Primary Amine (-NH₂) | 1.2 - 1.5 | |
| Triphenylphosphine (PPh₃) | 1.5 | |
| DEAD or DIAD | 1.5 |
Chemical Reaction Diagrams
Caption: Chemical scheme for conjugation to a carboxylic acid.
Caption: Chemical scheme for conjugation to a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. enovatia.com [enovatia.com]
- 12. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a pivotal bifunctional linker molecule, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The purity of this linker is paramount as impurities can lead to undesired side-reactions, impact the efficacy and safety of the final PROTAC molecule, and complicate downstream analytical characterization. These application notes provide detailed protocols for the analytical methods used to assess the purity of this compound, ensuring reliable and reproducible results in research and drug development settings. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2378261-81-3 | [1][2][3] |
| Molecular Formula | C19H37NO7 | [1][2][3] |
| Molecular Weight | 391.51 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (Typical) | >95% or >98% | [2][4][5] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for quantifying the purity of organic molecules by separating the main compound from its impurities.[] For PEGylated compounds like this compound, which lack a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended over a standard UV detector.[7]
Experimental Protocol: HPLC-ELSD/CAD
1.1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
1.2. Reagents and Sample Preparation:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), 0.1% (v/v) solution in water and ACN.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution.
1.3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| ELSD/CAD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |
1.4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is invaluable for confirming the identity of the main compound and for identifying potential impurities by providing molecular weight information.
Experimental Protocol: LC-MS
2.1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC setup and column as described in the HPLC protocol can be used.
2.2. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but at a lower concentration of approximately 0.1 mg/mL to avoid detector saturation.
2.3. LC-MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
2.4. Data Analysis:
-
Confirm the molecular weight of the main peak by identifying the [M+H]+ ion (expected m/z = 392.27).
-
Analyze the mass spectra of any impurity peaks to aid in their structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the compound itself.[9][10][11] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.[12]
Experimental Protocol: ¹H qNMR
3.1. Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
3.2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.3. NMR Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal relaxation.
3.4. Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample.[13][14][15] This data is used to confirm the empirical formula of the compound and can serve as an indicator of purity. For a pure sample, the experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values.[14][15]
Theoretical vs. Expected Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 58.29 |
| Hydrogen (H) | 9.53 |
| Nitrogen (N) | 3.58 |
| Oxygen (O) | 28.61 |
Experimental Protocol: CHN Analysis
4.1. Instrumentation:
-
CHN Elemental Analyzer.
4.2. Sample Preparation:
-
Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
4.3. Analysis:
-
The sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, N2) are separated and quantified by a detector.
4.4. Data Analysis:
-
Compare the experimentally determined weight percentages of C, H, and N with the theoretical values. A close correlation indicates high purity.
Summary of Analytical Methods and Expected Results
| Analytical Method | Purpose | Expected Result for High Purity Sample (>98%) |
| HPLC-ELSD/CAD | Purity determination and impurity profiling | Main peak area >98% of total peak area. |
| LC-MS | Identity confirmation and impurity identification | Main peak with [M+H]+ at m/z 392.27. |
| ¹H qNMR | Absolute purity determination | Purity value >98% with low relative standard deviation. |
| Elemental Analysis | Empirical formula verification | Experimental C, H, N percentages within ±0.4% of theoretical values. |
Visualized Workflows
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Caption: Detailed experimental workflow for the HPLC-ELSD/CAD purity analysis method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2378261-81-3 | this compound - Moldb [moldb.com]
- 3. medkoo.com [medkoo.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound – 美仑生物 [meilunbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis using THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful new modality for therapeutic intervention, particularly for targeting proteins previously considered "undruggable."
Solid-phase synthesis has emerged as a highly efficient and streamlined approach for the synthesis of PROTACs. This methodology involves the immobilization of one of the PROTAC components—either the E3 ligase ligand, the POI ligand (warhead), or the linker—onto a solid support (resin). The subsequent synthetic steps are then carried out in a sequential manner, with excess reagents and byproducts being easily removed by simple filtration and washing. This approach facilitates the rapid assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies and lead optimization.
This document provides detailed application notes and a comprehensive protocol for the solid-phase synthesis of PROTACs utilizing the novel linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH . This linker incorporates a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability, a pyrrolidine (B122466) moiety, and a terminal hydroxyl group for versatile attachment to a solid support.
Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC.
Solid-Phase Synthesis Workflow using this compound
The proposed solid-phase synthesis strategy commences with the immobilization of the this compound linker onto a suitable solid support. This is followed by the sequential coupling of the E3 ligase ligand and the warhead, culminating in the cleavage of the final PROTAC from the resin.
Application Notes and Protocols for PROTACs Utilizing the THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linker in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for oncology research involving PROTACs synthesized with the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker. A prime example of such a PROTAC is PROTAC K-Ras Degrader-1 (PKD-1) , which targets the oncogenic K-Ras protein.
Featured Application: Degradation of K-Ras with PROTAC K-Ras Degrader-1 (PKD-1)
PROTAC K-Ras Degrader-1 (PKD-1), also known as HY-129523, is a PROTAC that incorporates a ligand for the K-Ras protein and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by the this compound linker.[1][2] It has been shown to be effective in degrading K-Ras, particularly the G12C mutant, in cancer cell lines.[2]
Mechanism of Action
PKD-1 functions by inducing the proximity of the K-Ras protein to the CRBN E3 ligase. This proximity facilitates the ubiquitination of K-Ras, marking it for degradation by the 26S proteasome. The degradation of oncogenic K-Ras leads to the suppression of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation and survival.
Caption: Mechanism of PROTAC K-Ras Degrader-1 (PKD-1) action.
Quantitative Data Summary
The following tables summarize the available quantitative data for PROTAC K-Ras Degrader-1 (PKD-1).
Table 1: In Vitro Degradation Efficacy
| Compound | Cell Line | Target Protein | Degradation Efficacy | Reference |
| PROTAC K-Ras Degrader-1 (HY-129523) | SW1573 | K-Ras | ≥70% | [1][3][4][5] |
| PROTAC K-Ras Degrader-1 (PKD-1) | MIA PaCa-2 | KRAS G12C | Time-dependent degradation (up to 72h) | [2] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Effect | Observations | Reference |
| PROTAC K-Ras Degrader-1 (PKD-1) | MIA PaCa-2 | Reduced cell viability | Dose-dependent effect | [2] |
Table 3: Cell Cycle Analysis
| Compound | Cell Line | Effect | Observations | Reference |
| PROTAC K-Ras Degrader-1 (PKD-1) | MIA PaCa-2 | Increased cell cycle arrest | Arrest in G0/G1 phase | [2] |
Table 4: Apoptosis Induction
| Compound | Cell Line | Effect | Observations | Reference |
| PROTAC K-Ras Degrader-1 (PKD-1) | MIA PaCa-2 | Promoted apoptosis | Increased apoptotic cell population | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published research and general laboratory practices for evaluating PROTACs.[2]
Protocol 1: In Vitro K-Ras Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of K-Ras protein in cancer cells treated with PKD-1.
Caption: General workflow for Western Blot analysis of K-Ras degradation.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2, SW1573)
-
PROTAC K-Ras Degrader-1 (PKD-1)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of PKD-1 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against K-Ras and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control.
-
Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of PKD-1 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
PROTAC K-Ras Degrader-1 (PKD-1)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of PKD-1. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration of PKD-1 that inhibits cell growth by 50%).
-
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with PKD-1.
Materials:
-
Cancer cell line
-
PROTAC K-Ras Degrader-1 (PKD-1)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with PKD-1 or vehicle control for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The this compound linker is a valuable component in the construction of effective PROTACs for oncology research. As exemplified by PROTAC K-Ras Degrader-1, PROTACs utilizing this linker can successfully induce the degradation of oncogenic proteins, leading to anti-cancer effects in vitro. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of novel PROTACs incorporating this linker. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of these promising therapeutic agents.
References
Application Notes and Protocols for Developing Cell-Permeable PROTACs with THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3] The linker plays a critical role in PROTAC efficacy, influencing the stability and conformation of the ternary complex, as well as the physicochemical properties of the molecule, such as cell permeability.[2]
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a flexible, PEG-based linker that has been utilized in the synthesis of PROTACs, such as K-Ras Degrader-1.[4][5] Its polyethylene (B3416737) glycol (PEG) chain offers hydrophilicity, which can impact solubility, while the pyrrolidine (B122466) moiety can influence the linker's rigidity and spatial orientation. This document provides detailed application notes and protocols for the development of cell-permeable PROTACs utilizing the this compound linker.
Signaling Pathway: PROTAC-Mediated Degradation of K-Ras
The following diagram illustrates the general mechanism of a PROTAC synthesized with this compound to target the K-Ras protein for degradation. K-Ras is a key signaling protein frequently mutated in various cancers. Its degradation would disrupt downstream oncogenic signaling pathways, such as the MAPK/ERK pathway.
References
Application Notes and Protocols for THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker is a bifunctional molecule integral to the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker is comprised of three key components: a tetrahydropyran (B127337) (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, and a 1-methyl-pyrrolidine-2-methanol moiety. Each component serves a distinct purpose: the PEG4 spacer provides optimal length and solubility, the pyrrolidine (B122466) derivative can act as a ligand for an E3 ligase, and the THP-protected alcohol offers a stable yet cleavable handle for the attachment of a payload or target-binding ligand.
Chemical Properties and Data
The physicochemical properties of the this compound linker are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2378261-81-3 | [1] |
| Molecular Formula | C19H37NO7 | [1] |
| Molecular Weight | 391.51 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [2] |
| Storage Conditions | Store at -20°C under an inert atmosphere | [1] |
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs employing linkers such as this compound hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
Proposed Synthesis of this compound
While the exact commercial synthesis is proprietary, a plausible synthetic route can be devised from commercially available starting materials based on established chemical transformations. This proposed synthesis involves the etherification of a suitable pyrrolidine derivative with a THP-protected PEG chain.
Caption: Proposed synthetic workflow for the linker.
Protocol:
-
Synthesis of the Pyrrolidine Core:
-
Start with commercially available (2S,4R)-4-hydroxy-L-proline.
-
Protect the carboxylic acid, for example, as a methyl ester.
-
Perform N-methylation of the secondary amine using a suitable methylating agent (e.g., methyl iodide).
-
Reduce the ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2S,4R)-1-methyl-2-(hydroxymethyl)pyrrolidin-4-ol.
-
-
Preparation of the Activated PEG Chain:
-
Begin with tetraethylene glycol.
-
Perform a monoprotection of one of the terminal hydroxyl groups with dihydropyran (DHP) under acidic catalysis to form the THP ether.
-
Activate the remaining free hydroxyl group, for instance, by converting it to a tosylate (using tosyl chloride) or a mesylate, to create a good leaving group.
-
-
Coupling Reaction:
-
React the N-methylated pyrrolidine derivative with the activated THP-protected PEG chain under basic conditions (e.g., using sodium hydride) in an appropriate solvent like THF. This Williamson ether synthesis will form the ether linkage.
-
-
Purification:
-
The final product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound linker.
-
Bioconjugation using the Terminal Hydroxyl Group
The terminal hydroxyl group of the linker can be used for conjugation to a payload or a protein-targeting ligand, typically after activation.
Protocol for Activation and Conjugation to a Carboxylic Acid-Containing Molecule:
-
Activation of the Linker (Mitsunobu Reaction):
-
Dissolve the this compound linker (1 equivalent), the carboxylic acid-containing payload (1.2 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous THF.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to isolate the ester-linked conjugate.
-
Cleavage of the THP Protecting Group
The THP ether is an acid-labile protecting group, allowing for the controlled release of the conjugated molecule.
Protocol for THP Deprotection:
-
Dissolve the THP-protected conjugate in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected product.
Application in PROTAC Design
The this compound linker is particularly suited for the synthesis of PROTACs. The pyrrolidine moiety can be a part of a ligand that binds to an E3 ligase, such as Von Hippel-Lindau (VHL). The terminal hydroxyl group serves as the attachment point for a warhead that binds to the protein of interest. The cleavable THP group can be advantageous in certain prodrug strategies.
Caption: Modular composition of a PROTAC utilizing the specified linker.
Conclusion
The this compound linker is a versatile tool in the design and synthesis of complex bioconjugates, especially PROTACs. Its well-defined structure with distinct functional components allows for a modular approach to drug design. The provided protocols offer a foundational guide for the synthesis, conjugation, and cleavage of this linker, enabling researchers to leverage its properties for the development of novel targeted therapies.
References
- 1. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 2. EP2187742B1 - (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes - Google Patents [patents.google.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: THP-PEG4-Pyrrolidine(N-Me)-CH2OH in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by the accumulation of misfolded and aggregated proteins, including tau and α-synuclein.[1][2][3] A promising therapeutic strategy to combat these pathologies is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins.[4][5] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
The linker component is crucial for the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve solubility, cell permeability, and to provide optimal spatial orientation of the two ligands.[1][6]
This document provides detailed application notes and protocols for the potential use of THP-PEG4-Pyrrolidine(N-Me)-CH2OH , a PEG-based linker, in the synthesis of PROTACs for neurodegenerative disease models. While direct applications of this specific linker in neurodegeneration are not yet published, its structural components are representative of linkers used in PROTAC development. We present a hypothetical application for the targeted degradation of the tau protein, a key pathological factor in Alzheimer's disease.[7][]
Hypothetical Application: Synthesis of a Tau-Targeting PROTAC ("Tau-Degrader-1")
To illustrate the application of a linker similar to this compound, we describe the conceptual design of "Tau-Degrader-1". This PROTAC would consist of three key components:
-
Warhead: A small molecule that binds to the tau protein.
-
Linker: Derived from this compound.
-
E3 Ligase Ligand: A molecule that recruits the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.[3][9]
The synthesis would involve chemically coupling these three components. The this compound provides a flexible PEG chain to span the distance between the tau protein and the VHL E3 ligase, facilitating the formation of the ternary complex required for degradation.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The properties of a PROTAC are critical for its efficacy, particularly in the context of neurodegenerative diseases where crossing the blood-brain barrier (BBB) is a significant challenge.[10][11] The table below summarizes the expected physicochemical and pharmacokinetic properties of a hypothetical tau-targeting PROTAC utilizing a PEG4 linker.
| Property | Expected Value | Significance in Neurodegenerative Disease Models |
| Molecular Weight (MW) | > 800 Da | High molecular weight can hinder BBB permeability, requiring careful design and potentially the use of specialized delivery systems.[10] |
| Topological Polar Surface Area (TPSA) | > 120 Ų | High TPSA can also limit BBB penetration; optimization of the linker and ligands is crucial. |
| Calculated LogP (cLogP) | 3 - 5 | A balanced lipophilicity is needed to facilitate membrane crossing without excessive non-specific binding. |
| Aqueous Solubility | > 20 µM | Adequate solubility is essential for administration and bioavailability. PEG linkers generally improve solubility.[6] |
| Cell Permeability (Papp) | Moderate | PROTACs need to enter cells to engage with intracellular targets and the ubiquitination machinery. |
| In vitro Degradation (DC₅₀) | < 100 nM | The half-maximal degradation concentration indicates the potency of the PROTAC in cell-based assays. |
| Maximum Degradation (Dₘₐₓ) | > 90% | Represents the maximal percentage of target protein degradation achievable with the PROTAC. |
Experimental Protocols
Here we provide detailed protocols for the synthesis of a hypothetical tau-targeting PROTAC and its evaluation in a neurodegenerative disease model.
Protocol 1: Synthesis of a Tau-Targeting PROTAC with a PEG4 Linker
This protocol outlines a convergent synthesis approach where the tau-binding warhead and the VHL E3 ligase ligand are independently functionalized and then coupled to the bifunctional PEG4 linker.
Materials:
-
Tau-binding warhead with a reactive handle (e.g., a carboxylic acid)
-
VHL ligand with a reactive handle (e.g., an amine)
-
This compound (or a similarly functionalized PEG4 linker)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Functionalization of the Linker: The hydroxyl group on the this compound is converted to a more reactive group for coupling, such as a carboxylic acid or an azide, depending on the chosen coupling chemistry.
-
First Coupling Reaction: The functionalized linker is reacted with the tau-binding warhead using standard peptide coupling conditions. The reaction progress is monitored by LC-MS.
-
Purification: The product of the first coupling is purified using flash column chromatography.
-
Second Coupling Reaction: The purified warhead-linker conjugate is then coupled to the VHL ligand. Again, standard coupling conditions are used, and the reaction is monitored by LC-MS.
-
Final Purification: The final PROTAC product is purified to a high degree of purity (>95%) using preparative HPLC.
-
Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of Tau Degradation
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of tau protein in a cellular model of tauopathy.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human tau.
-
Cell culture medium and supplements (DMEM, FBS, penicillin/streptomycin).
-
Synthesized tau-targeting PROTAC.
-
DMSO (for stock solutions).
-
Proteasome inhibitor (e.g., MG132) as a negative control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blotting equipment and reagents.
-
Primary antibodies against total tau, phosphorylated tau, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Culture the tau-overexpressing cells under standard conditions (37°C, 5% CO₂).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the tau-targeting PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for tau and the loading control. Normalize the tau signal to the loading control signal. Calculate the percentage of tau degradation for each PROTAC concentration relative to the vehicle control. Determine the DC₅₀ and Dₘₐₓ values.
Visualizations
Signaling Pathway of PROTAC-Mediated Tau Degradation
Caption: Mechanism of PROTAC-mediated degradation of Tau protein.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for synthesis and in vitro testing of a Tau-targeting PROTAC.
Logical Relationship of PROTAC Components
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 5. Screening of a neuronal cell model of tau pathology for therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders [pubmed.ncbi.nlm.nih.gov]
- 10. Developing a Generalizable Approach to Improve the Blood Brain Barrier Permeability of Proteolysis Targeting Chimeras through Prodrugs [escholarship.org]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Design and Synthesis using THP-PEG4-Pyrrolidine(N-Me)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This powerful strategy enables the targeting of proteins previously considered "undruggable."[1]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility, which is crucial for the optimal formation of the ternary complex.[3]
This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing THP-PEG4-Pyrrolidine(N-Me)-CH2OH , a PEG-based linker. This linker has been implemented in the synthesis of potent PROTACs, such as K-Ras degraders that recruit the Cereblon (CRBN) E3 ligase.[4][5]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Chemical Name | ((2S,4R)-1-methyl-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidin-2-yl)methanol | [6] |
| CAS Number | 2378261-81-3 | [6] |
| Molecular Formula | C19H37NO7 | [6] |
| Molecular Weight | 391.51 g/mol | [6] |
| Appearance | Liquid | [4] |
| Purity | >95% | [7] |
| Storage | -20°C, stored under nitrogen | [4] |
PROTAC Design and Synthesis Strategy
The synthesis of a PROTAC is a modular process involving the conjugation of a POI ligand and an E3 ligase ligand to the linker.[8] this compound features a terminal hydroxyl group, which can be activated or modified for coupling with a corresponding functional group on the POI ligand or E3 ligase ligand. A common strategy involves converting the terminal alcohol to a more reactive group, such as a tosylate, mesylate, or halide, for subsequent nucleophilic substitution, or to a carboxylic acid for amide bond formation.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The following diagram illustrates this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. 2378261-81-3 | this compound - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing THP-PEG4-Pyrrolidine(N-Me)-CH2OH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]
The linker plays a crucial role in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation.[4] The THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker is a polyethylene (B3416737) glycol (PEG)-based linker that can be incorporated into PROTAC synthesis.[5][6] This application note provides a detailed experimental framework for testing the efficacy and mechanism of action of hypothetical PROTACs utilizing this specific linker, using a K-Ras targeting PROTAC (referred to as "K-Ras-PROTAC-1") as an example. K-Ras Degrader-1 is a known PROTAC that utilizes the this compound linker.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and the experimental workflow for its characterization.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Purification Techniques for THP-PEG4-Pyrrolidine(N-Me)-CH2OH Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The THP-PEG4-Pyrrolidine(N-Me)-CH2OH moiety is a key building block in modern medicinal chemistry, particularly as a flexible, hydrophilic linker for PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.[1][2] Derivatives of this linker are often complex, polar molecules that present unique purification challenges. The polyethylene (B3416737) glycol (PEG) chain can lead to poor chromatographic peak shape and streaking on normal-phase silica (B1680970), while the polar pyrrolidine (B122466) and terminal alcohol groups necessitate specific chromatographic conditions for effective separation.[3] Furthermore, the tetrahydropyranyl (THP) group is an acid-labile protecting group, requiring careful control of pH throughout the purification process to prevent unintended deprotection.[4][5]
These application notes provide a comprehensive overview of robust purification strategies for derivatives of this compound, including initial workup via liquid-liquid extraction and high-resolution purification using flash chromatography and preparative HPLC.
General Purification Workflow
The selection of an appropriate purification strategy depends on the scale of the reaction, the polarity of the derivative, and the required final purity. A typical workflow involves an initial extraction followed by one or more chromatographic steps.
Caption: General purification workflow for target derivatives.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a crucial first step to remove inorganic salts and highly polar or non-polar impurities. Given the basic N-methyl pyrrolidine moiety, pH adjustment of the aqueous phase can be used to ensure the target compound remains in the organic layer.
Objective: To perform an initial cleanup of the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Quench the reaction if necessary and remove any volatile organic solvents (e.g., THF, DMF) under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent like DCM or EtOAc (e.g., 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Deionized water (1 x volume of the organic layer). b. Saturated aqueous NaHCO₃ solution (1 x volume). This weak base wash helps remove acidic impurities without affecting the THP group. c. Brine (1 x volume) to break up emulsions and remove residual water.[6]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product for further purification.
Protocol 2: Automated Flash Column Chromatography
Flash chromatography is suitable for purifying gram-scale quantities of material. Due to the polar PEG linker, standard silica gel can cause significant peak tailing.[3] Using treated silica, alumina, or reversed-phase silica can provide better results.
Objective: To achieve baseline separation of the target compound from major synthetic byproducts.
Materials:
-
Crude product from LLE
-
Flash chromatography system
-
Appropriate stationary phase (see Table 1)
-
HPLC-grade solvents for the mobile phase
Methodology:
-
Stationary Phase Selection: Choose a stationary phase based on the polarity of the derivative. For many derivatives, reversed-phase (C18) silica is often the best choice. For normal phase, consider using amine- or diol-functionalized silica to minimize tailing.
-
Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC).
-
Normal Phase: A gradient of Methanol (MeOH) in DCM is common. Adding a small amount of triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) can improve peak shape by neutralizing acidic sites on the silica.[7]
-
Reversed Phase: A gradient of Acetonitrile (ACN) in water is typical. A buffer like 0.1% formic acid or ammonium acetate can be used, but formic acid should be used with caution due to the acid-labile THP group. A neutral or slightly basic buffer is safer.
-
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel or C18 material (dry loading) for best resolution. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase or a strong solvent like DMSO.
-
Chromatography Run: a. Equilibrate the column with the initial mobile phase (e.g., 5% MeOH in DCM or 10% ACN in water). b. Load the sample onto the column. c. Run a linear gradient to elute the compound of interest. For example, a gradient from 5% to 20% MeOH in DCM over 20 column volumes. d. Monitor the elution using a UV detector.
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC (Prep RP-HPLC)
For high-purity requirements (>98%) or for separating closely related isomers, preparative HPLC is the most effective method.[8][9] Reversed-phase chromatography is generally the method of choice for these polar molecules.[10]
Objective: To purify the target compound to >98% purity.
Materials:
-
Partially purified product from flash chromatography
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and deionized water
-
Buffer (optional, e.g., Ammonium Bicarbonate)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Method Development: Develop an analytical method on a smaller scale C18 column (e.g., 4.6 x 150 mm) to determine the optimal gradient. A shallow gradient is often required for good separation.
-
Sample Preparation: Dissolve the sample in a solvent mixture compatible with the initial mobile phase, such as DMSO or a water/ACN mixture. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification Run: a. Equilibrate the preparative column with the starting mobile phase (e.g., 95% Water / 5% ACN with 10 mM Ammonium Bicarbonate). b. Inject the sample. c. Run the gradient determined during method development (e.g., 5% to 50% ACN in water over 30 minutes). d. Collect fractions based on the UV chromatogram peaks.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity and identity.
-
Isolation: Combine pure fractions. If a volatile buffer like ammonium bicarbonate was used, it can be removed by lyophilization (freeze-drying) to yield the pure product as a fluffy solid. If a non-volatile buffer was used, a subsequent desalting step may be required.
Data Presentation: Summary of Purification Techniques
The following table summarizes typical parameters and expected outcomes for the described purification techniques.
| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Typical Loading (per 25g column) | Expected Purity | Expected Recovery |
| Normal Phase Flash | Silica Gel | 0-20% MeOH in DCM (+ 0.5% Et₃N) | 100 - 500 mg | 85-95% | 60-80% |
| Reversed Phase Flash | C18 Silica | 10-100% ACN in Water | 100 - 400 mg | 90-98% | 70-90% |
| Prep RP-HPLC | C18 Silica (5-10 µm) | 5-50% ACN in Water (+ 10mM NH₄HCO₃) | 20 - 100 mg | >98% | >85% |
Visualization of Chromatographic Principles
The choice between different chromatographic modes is critical for purifying polar molecules. Reversed-phase HPLC separates compounds based on hydrophobicity, while HILIC (Hydrophilic Interaction Liquid Chromatography) separates based on hydrophilicity.[10][11][12]
Caption: Principle of RP-HPLC vs. HILIC for polar derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 小分子 HPLC [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Instability with THP-PEG4-Pyrrolidine(N-Me)-CH2OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting instability issues encountered when using PROTACs synthesized with the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is showing rapid degradation in my cellular assay. What are the potential points of instability in the this compound linker?
A1: The this compound linker has three primary potential points of instability:
-
Acid-Labile THP Group: The Tetrahydropyranyl (THP) group is an acetal (B89532) used to protect a hydroxyl group on the linker. This group is known to be unstable in acidic conditions and can be cleaved by hydrolysis, exposing the free alcohol.[1][2] This can occur in acidic cellular compartments like lysosomes or even in slightly acidic cell culture media.
-
Metabolic Oxidation of the PEG Chain: The polyethylene (B3416737) glycol (PEG) portion of the linker is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[3][] This can lead to O-dealkylation and cleavage of the linker, inactivating the PROTAC. The linker is often the most metabolically vulnerable part of a PROTAC molecule.[][5]
-
Oxidation of the Pyrrolidine (B122466) Ring: The pyrrolidine ring can be a site for oxidative metabolism. For instance, δ-oxidation of a pyrrolidine moiety by CYPs has been shown to cause ring-opening.[6]
Q2: I'm observing a loss of my PROTAC compound in solution even before I begin my experiment. What could be the cause?
A2: Loss of your PROTAC in solution, especially in aqueous buffers, is likely due to either chemical instability or poor solubility.
-
Chemical Instability: If your buffer is acidic (pH < 6), the THP protecting group can be hydrolyzed.[1][2] It is crucial to check the pH of your buffers and cell culture media.
-
Poor Solubility: PROTACs are often large molecules with poor aqueous solubility.[7] They can precipitate out of solution, especially when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
To troubleshoot this, you can perform a stability study in your experimental buffer (see Experimental Protocol 1).
Q3: How can I determine if my PROTAC is being metabolized by liver enzymes?
A3: The standard method to assess metabolic stability is an in vitro assay using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[7][8] By incubating your PROTAC with liver microsomes and a cofactor like NADPH, you can simulate phase I metabolism. The disappearance of the parent PROTAC over time is monitored by LC-MS/MS to determine its metabolic half-life.[7] (see Experimental Protocol 2).
Q4: What are the expected degradation products of a PROTAC with a this compound linker?
A4: Based on the known liabilities, you can expect the following degradation products, which can be identified by mass spectrometry:
-
THP Cleavage Product: The PROTAC molecule with the THP group removed and replaced by a hydroxyl group. The acidic hydrolysis of a THP ether yields the parent alcohol and 5-hydroxypentanal.[9]
-
PEG Chain Cleavage Products: A series of smaller PROTAC fragments resulting from the cleavage of the PEG4 linker at the ether linkages.
-
Pyrrolidine Ring-Opened Product: A metabolite where the pyrrolidine ring has been oxidized and opened.
Troubleshooting Guides
Issue 1: Rapid Loss of PROTAC Activity in Cellular Assays
This is often due to chemical or metabolic instability. The following workflow can help diagnose the issue.
Potential Degradation Pathways
The diagram below illustrates the potential sites of chemical and metabolic instability in the this compound linker.
Quantitative Data Summary
| Linker Modification | Effect on Metabolic Stability | Rationale | Reference(s) |
| Replacement of PEG with Alkyl Chain | Generally Increased | Alkyl chains can be less susceptible to the specific CYP-mediated O-dealkylation that cleaves PEG linkers. | [5] |
| Incorporation of Rigid Moieties (e.g., triazole, piperazine) | Significantly Increased | Rigid structures can shield metabolically labile spots and may orient the PROTAC in a conformation that is less favorable for metabolism. | [3][5] |
| Increased Linker Length | Generally Decreased | Longer, more flexible linkers may have more sites accessible to metabolic enzymes. | [] |
| Attachment Site of Linker | Can Have a Significant Impact | The position where the linker is attached to the warhead or E3 ligase ligand can affect which parts of the molecule are exposed to metabolic enzymes. | [11] |
Experimental Protocols
Experimental Protocol 1: Assessing Chemical Stability in Aqueous Buffers
Objective: To determine the stability of the PROTAC in experimental buffers (e.g., PBS, cell culture media) over time.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the PROTAC in 100% DMSO.
-
Test Solution Preparation: Dilute the stock solution to the final working concentration (e.g., 1 µM) in the desired aqueous buffer (e.g., PBS pH 7.4, cell culture medium).
-
Time Points: Aliquot the test solution into several vials. One vial will be the t=0 time point. Incubate the remaining vials at the experimental temperature (e.g., 37°C).
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one vial and immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate any salts or proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable LC-MS/MS method to quantify the amount of parent PROTAC remaining.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the t=0 sample.
Experimental Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of the PROTAC by phase I enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (HLM) and the PROTAC in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[7]
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of THP-PEG4-Pyrrolidine(N-Me)-CH2OH linkers in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker?
The this compound linker is a bifunctional molecule designed for use in the synthesis of PROTACs. Its key features are:
-
A THP (tetrahydropyranyl) protected primary alcohol: This serves as a reactive handle for conjugation to a protein of interest (POI) ligand, typically after deprotection. The THP group provides stability during the initial synthetic steps.
-
A PEG4 (polyethylene glycol) spacer: This flexible, hydrophilic spacer enhances the solubility of the final PROTAC molecule and provides the optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The length of the PEG linker is a critical parameter that influences the degradation efficiency (DC50 and Dmax) of the PROTAC.[2]
-
A Pyrrolidine(N-Me) moiety: This cyclic amine can be conjugated to an E3 ligase ligand.
Q2: What are the key considerations when designing a synthesis involving this linker?
When incorporating this linker into a synthetic route, consider the following:
-
Orthogonality of protecting groups: Ensure that the protecting groups on your POI ligand and E3 ligase ligand are compatible with the deprotection conditions for the THP group.
-
Coupling reaction conditions: The choice of coupling reagents and reaction conditions for attaching the POI and E3 ligase ligands to the linker is crucial for achieving high yields and purity.
-
Purification strategy: The hydrophilic nature of the PEG spacer can sometimes complicate purification. Employing appropriate chromatographic techniques is essential.
Troubleshooting Guides
Issue 1: Inefficient Coupling of the Linker to the POI/E3 Ligase Ligand
Symptom: Low yield of the desired conjugate after the coupling reaction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient activation of carboxylic acid (if applicable) | Use a different coupling reagent (e.g., HATU, HOBt, PyBOP).[3][4] Optimize the reaction time and temperature for the activation step. | Different coupling reagents have varying efficiencies depending on the substrates. Complete activation is crucial for high coupling yields. |
| Steric hindrance | Increase the reaction time or temperature (within the stability limits of your molecules). Consider a linker with a longer PEG chain if steric hindrance is a persistent issue.[3] | Steric hindrance can slow down the reaction rate. More energy or time may be required to overcome this barrier. |
| Suboptimal reaction pH | For amine-NHS ester coupling, maintain a pH between 7 and 9.[5][6] For carbodiimide-mediated coupling, a pH of 4.5-5.5 is often optimal for the activation step. | The pH of the reaction mixture affects the nucleophilicity of the amine and the stability of the activated species. |
| Presence of moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze activated esters and carbodiimides, leading to lower coupling efficiency. |
Issue 2: Difficulty in Deprotecting the THP Group
Symptom: Incomplete removal of the THP protecting group, resulting in a mixture of protected and deprotected product.
Possible Causes & Solutions:
| Deprotection Condition | Typical Reagents | Notes | References |
| Mildly Acidic | Acetic acid/THF/H₂O (4:2:1) at 45°C | Suitable for acid-sensitive substrates. Reaction times may be longer. | [7] |
| Standard Acidic | 2% TFA in CH₂Cl₂ with scavengers (e.g., triisopropylsilane) | A common and generally effective method. | [7] |
| Strongly Acidic | >10% TFA in a suitable solvent | May be required for more stable THP ethers but can cause degradation of other acid-labile groups. | [7] |
| Lewis Acid Catalyzed | Bismuth triflate, Iron(III) tosylate | Can offer milder reaction conditions and high chemoselectivity. | [8] |
Troubleshooting Tips:
-
Monitor the reaction closely: Use TLC or LC-MS to track the progress of the deprotection reaction.
-
Optimize reaction time and temperature: Incomplete deprotection may require longer reaction times or a slight increase in temperature.
-
Consider alternative deprotection methods: If one method fails or leads to side products, exploring a different catalyst or solvent system can be beneficial.
Issue 3: Side Reactions Involving the Pyrrolidine (B122466) Ring
Symptom: Formation of unexpected byproducts during the synthesis.
Possible Causes & Solutions:
-
N-Oxidation: The tertiary amine of the N-methylpyrrolidine ring can be susceptible to oxidation.
-
Prevention: Avoid strong oxidizing agents in subsequent reaction steps. If oxidation is suspected, the reaction can be performed under an inert atmosphere.
-
-
Ring Opening: Under harsh acidic or basic conditions, the pyrrolidine ring can potentially undergo ring-opening reactions.
-
Prevention: Use mild reaction conditions whenever possible. Screen different bases or acids to find one that is effective for the desired transformation without affecting the pyrrolidine ring.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Molecule (e.g., POI Ligand)
-
Deprotection of the THP Group:
-
Dissolve the this compound linker in a suitable solvent (e.g., CH₂Cl₂).
-
Add the chosen acidic reagent (e.g., 2% TFA with triisopropylsilane (B1312306) as a scavenger).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the deprotected linker.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and the deprotected linker (1.1 equivalents) in an anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.[5][9]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final conjugate by column chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule using the this compound linker.
Caption: Logical relationship between the components of the final PROTAC and its role in forming the ternary complex for protein degradation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
common pitfalls in the use of THP-PEG4-Pyrrolidine(N-Me)-CH2OH for PROTACs
Technical Support Center: THP-PEG4-Pyrrolidine(N-Me)-CH2OH for PROTACs
Welcome to the technical support center for the use of this compound in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during synthesis, purification, and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in PROTAC synthesis?
A1: This molecule is a bifunctional linker precursor used in the modular synthesis of PROTACs. Each component has a specific role:
-
THP (Tetrahydropyranyl) group: A protecting group for the primary alcohol. Its removal is necessary before coupling the linker to a ligand for the protein of interest (POI).
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic linker that enhances the solubility of the final PROTAC molecule. The length of the PEG chain is crucial for optimizing the distance between the POI and the E3 ligase for efficient ternary complex formation.
-
Pyrrolidine(N-Me)-CH2OH: This moiety serves as a precursor to a Von Hippel-Lindau (VHL) E3 ligase ligand. The hydroxyl group is typically modified to create the hydroxyproline (B1673980) derivative required for VHL binding.
Q2: Why is the THP protecting group used instead of other alcohol protecting groups?
A2: The THP group is widely used due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. It can be selectively removed under mild acidic conditions, which are generally compatible with other functional groups present in complex molecules like PROTACs.
Q3: How does the PEG4 linker length influence PROTAC activity?
A3: The linker length is a critical parameter in PROTAC design as it dictates the geometry of the ternary complex (POI-PROTAC-E3 Ligase). An optimal linker length facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitination and subsequent degradation of the POI. An excessively short or long linker can prevent the formation of a stable and productive ternary complex, thereby reducing the PROTAC's efficacy.
Q4: Can the pyrrolidine (B122466) moiety be used to target other E3 ligases besides VHL?
A4: The pyrrolidine core in this specific building block is designed as a scaffold for VHL ligands, specifically mimicking the structure of hydroxyproline. While other E3 ligases like Cereblon (CRBN) or MDM2 are also commonly used in PROTAC design, they require different ligand structures (e.g., glutarimide-based ligands for CRBN). Therefore, this particular precursor is not suitable for targeting other E3 ligases without significant modification.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and evaluation of PROTACs using the this compound linker.
Section 1: Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Incomplete THP Deprotection | 1. Insufficient acid catalyst or reaction time.2. Inappropriate solvent.3. Scavenging of acid by other basic groups in the molecule. | 1. Increase the amount of acid catalyst (e.g., p-TsOH, PPTS) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.2. Use an alcoholic solvent like methanol (B129727) or ethanol, which can trap the released carbocation.3. Add an extra equivalent of acid to compensate for any basic sites. |
| Low Yield in Coupling Reactions | 1. Inefficient activation of the carboxylic acid on the POI ligand.2. Steric hindrance around the coupling site.3. Degradation of coupling reagents. | 1. Use a more robust coupling reagent system, such as HATU or COMU, with a non-nucleophilic base like DIPEA.2. If possible, redesign the synthetic route to couple less hindered fragments first.3. Use fresh, high-quality coupling reagents and anhydrous solvents. |
| Difficulty in Purifying the Final PROTAC | 1. The hydrophilic PEG linker leads to poor retention on reverse-phase HPLC.2. Aggregation of the PROTAC molecule.3. Presence of closely related impurities. | 1. Use a column with a different stationary phase (e.g., phenyl-hexyl) or use ion-exchange chromatography if applicable.2. Add organic modifiers like formic acid or TFA to the mobile phase to disrupt aggregation.3. Optimize the gradient in reverse-phase HPLC for better separation. Consider preparative TLC as an alternative. |
Section 2: Biological Evaluation
| Problem | Potential Cause | Recommended Solution |
| Low Degradation Efficacy (High DC50) | 1. Suboptimal linker length preventing a stable ternary complex.2. Poor cell permeability of the PROTAC.3. Insufficient binding affinity to either the POI or the E3 ligase. | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG6) to find the optimal spacer.2. Assess cell permeability using a PAMPA assay. If low, consider modifying the PROTAC to reduce polarity or increase lipophilicity.3. Confirm the binding of the individual ligands to their respective proteins using biophysical assays like SPR or ITC. |
| Significant "Hook Effect" | The formation of binary complexes (POI-PROTAC or PROTAC-E3 Ligase) at high PROTAC concentrations prevents the formation of the productive ternary complex. | 1. Determine the optimal concentration range for your PROTAC by performing a dose-response curve with a wider concentration range.2. This is an inherent property of PROTACs. Focus on the efficacy at lower concentrations (pM to nM range).3. Improve the cooperativity of the ternary complex by optimizing the linker and exit vectors. |
| Cell Line Dependent Efficacy | The expression levels of the target E3 ligase (VHL) or components of the ubiquitin-proteasome system vary between different cell lines. | 1. Quantify the expression levels of VHL and your POI in the cell lines being tested using Western Blot or qPCR.2. Choose cell lines with high expression of the required E3 ligase for initial screening.3. Confirm that the degradation is proteasome-dependent by co-treating with a proteasome inhibitor (e.g., MG132). |
Experimental Protocols
Protocol 1: THP Deprotection of the Linker
-
Dissolution: Dissolve the this compound linker (1 equivalent) in methanol (0.1 M concentration).
-
Acid Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the deprotected alcohol, which can be used in the next step without further purification.
Visualizations
Caption: A generalized workflow for synthesizing a VHL-recruiting PROTAC.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Caption: A troubleshooting flowchart for low PROTAC degradation efficacy.
refining PROTAC design to improve cell permeability with THP-PEG4-Pyrrolidine(N-Me)-CH2OH
Welcome to the technical support resource for researchers utilizing the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker in their Proteolysis Targeting Chimera (PROTAC) design. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to cell permeability and optimize your PROTAC's performance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My new PROTAC incorporating the this compound linker shows strong target binding and ternary complex formation in biochemical assays, but poor degradation activity in cellular assays. What is the likely cause?
Answer: A significant drop in performance between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules that often fall outside the typical parameters for orally bioavailable drugs (the "Rule of Five"), making it difficult for them to cross the cell membrane and reach their intracellular targets.[1][2][3]
-
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound is stable in your cell culture medium for the duration of the experiment.
-
Measure Permeability: Directly assess the permeability of your PROTAC using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive view including active transport.[4][5]
-
Evaluate Efflux: The Caco-2 assay can also determine if your PROTAC is a substrate for efflux pumps (like P-gp), which actively remove it from the cell. An efflux ratio greater than 2 is a strong indicator of active efflux.[6]
-
Question 2: I've confirmed my PROTAC has low permeability. How can the this compound linker be leveraged to improve this?
Answer: While no single component guarantees success, the this compound linker possesses features designed to address permeability challenges. PEG linkers, in general, are not just passive spacers; they influence a PROTAC's physicochemical properties.[7]
-
Mechanism of Improvement:
-
Conformational Flexibility: The flexible nature of the PEG chain can allow the PROTAC to adopt a more compact, folded conformation in the nonpolar environment of the cell membrane.[7][8] This "chameleon-like" behavior can shield the molecule's polar surface area, which is a primary barrier to passive diffusion.[3][7]
-
Solubility: The PEG component can enhance the aqueous solubility of the PROTAC, which is crucial for preventing aggregation and ensuring it is available to permeate the cell.[9][][11]
-
Intramolecular Hydrogen Bonding: The pyrrolidine (B122466) and hydroxyl groups may facilitate the formation of intramolecular hydrogen bonds, further stabilizing a folded conformation and masking polar groups.[2][3]
-
-
Troubleshooting Strategy: If permeability remains low, consider synthesizing analogs with different linker lengths (e.g., PEG2, PEG6) to find the optimal balance between flexibility for folding and the distance required for effective ternary complex formation.[11]
Question 3: My PROTAC is showing signs of being an efflux pump substrate in the Caco-2 assay. What are my options?
Answer: Identifying efflux liability is a critical step. If your PROTAC is being actively removed from the cell, its intracellular concentration will remain too low for effective target degradation.
-
Next Steps:
-
Confirm with Inhibitors: Rerun the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in permeability in the presence of an inhibitor confirms that your PROTAC is a substrate for that transporter.[6]
-
Structural Modifications: The this compound linker itself can be a site for modification. Subtle changes to the structure, such as altering stereochemistry or adding different functional groups, can disrupt recognition by efflux transporters.
-
Alternative E3 Ligase Ligands: The choice of E3 ligase ligand can influence efflux. If possible, designing a new PROTAC with a different E3 ligase binder may alter the overall shape and properties of the molecule enough to avoid efflux.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker like this compound in PROTAC design? A: The linker is a critical component that connects the target-binding ligand to the E3 ligase-recruiting ligand.[7] PEG linkers are primarily used to enhance solubility and provide the necessary length and flexibility to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][9][] Furthermore, they can play a crucial role in improving cell permeability by allowing the molecule to adopt folded conformations.[7][8]
Q2: Why is cell permeability a major hurdle for PROTACs? A: PROTACs are inherently large molecules, often with molecular weights exceeding 800-1000 Da and a high number of rotatable bonds and polar atoms.[2] These characteristics place them in a chemical space "beyond the Rule of Five" (bRo5), where poor membrane permeability and low oral bioavailability are expected challenges.[1][3]
Q3: What is the "chameleon effect" in the context of PROTAC permeability? A: The "chameleon effect" refers to the ability of a PROTAC to alter its conformation in response to its environment. In the aqueous environment outside a cell, it may be in a more extended state. To cross the lipid-rich cell membrane, it can fold into a more compact structure, shielding its polar surface area and forming internal hydrogen bonds. This reduces the energy penalty of entering the nonpolar membrane interior.[12][13] The flexibility of a PEG linker is thought to facilitate this process.[8]
Q4: Should I use the PAMPA or Caco-2 assay to test my PROTAC's permeability? A: It is often beneficial to use both.
-
PAMPA is a high-throughput, cell-free assay that measures only passive diffusion.[4][14] It is excellent for early-stage screening and for understanding the baseline ability of your molecule to cross a lipid barrier.[15][16]
-
Caco-2 is a more complex, cell-based assay that models the human intestinal barrier.[17] It accounts for passive diffusion, active transport, and efflux mechanisms, providing a more comprehensive and physiologically relevant prediction of absorption.[6][17][18]
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for two PROTACs: one with a standard alkyl linker and one incorporating the this compound linker to illustrate the potential impact on key parameters.
| Parameter | PROTAC A (Alkyl-C8 Linker) | PROTAC B (THP-PEG4-Pyrrolidine Linker) | Interpretation |
| Biochemical IC50 (Target) | 50 nM | 55 nM | Both PROTACs bind the target protein with similar high affinity. |
| Cellular DC50 (Degradation) | 850 nM | 150 nM | PROTAC B is significantly more potent in a cellular context. |
| Max Degradation (Dmax) | 65% | 92% | PROTAC B achieves a much greater reduction in target protein levels. |
| PAMPA Pₐₚₚ (10⁻⁶ cm/s) | 0.8 | 2.5 | PROTAC B shows higher passive permeability. |
| Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) | 0.5 | 2.1 | PROTAC B has better permeability in the more complex cell model. |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.2 | 1.1 | Neither PROTAC appears to be a significant substrate for efflux pumps. |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1] Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pₐₚₚ) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a monolayer of human intestinal cells.[17]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer Yellow dye for monolayer integrity check
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay. Only use monolayers that meet predefined integrity criteria (e.g., TEER > 200 Ω·cm²).[17][19]
-
Prepare for Transport: Wash the cell monolayers gently with pre-warmed (37°C) transport buffer. Equilibrate the cells in buffer for 20-30 minutes in the incubator.
-
Initiate Transport (Apical to Basolateral - A→B):
-
Add the test PROTAC solution (dissolved in transport buffer) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.[1]
-
-
Initiate Transport (Basolateral to Apical - B→A for Efflux):
-
In a separate set of wells, add the test PROTAC solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Analysis and Calculation:
-
Quantify the PROTAC concentration in all samples by LC-MS/MS.
-
Calculate the Pₐₚₚ values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) as Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An ER > 2 suggests the compound is a substrate of active efflux.[6]
-
Visualizations
PROTAC Structure-Permeability Relationship
Caption: Logic diagram illustrating how linker properties can mitigate inherent PROTAC permeability issues.
Experimental Workflow for PROTAC Permeability Assessment
Caption: A typical experimental workflow for designing and evaluating novel PROTACs for cell permeability.
Troubleshooting Logic for Poor Cellular Activity
Caption: A decision tree for troubleshooting poor cellular activity of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Off-Target Effects of THP-PEG4-Pyrrolidine(N-Me)-CH2OH based PROTACs
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating off-target effects of PROTACs synthesized using the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
A1: this compound is a PEG-based linker used in the synthesis of your PROTAC.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to your target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3][4] The linker's length, composition, and attachment points are critical for optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and can influence the PROTAC's efficacy and potential for off-target effects.[3][5]
Q2: What are the potential sources of off-target effects with my PROTAC?
A2: Off-target effects with PROTACs can stem from several factors:
-
Degradation-Dependent Off-Targets: Your PROTAC may induce the degradation of proteins other than your intended target. This can occur if other proteins share structural similarities with your target's binding domain or if the ternary complex forms non-selectively with other proteins.[6]
-
Bystander Degradation: Proteins that are part of a complex with your target protein may also be ubiquitinated and degraded, even if they don't directly bind to the PROTAC.[3]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, including its target-binding and E3 ligase-binding components, might exert pharmacological effects independent of protein degradation.[6]
-
"Hook Effect" Related Off-Targets: At high concentrations, PROTACs can form binary complexes (e.g., PROTAC-E3 ligase) instead of the productive ternary complex.[3][6][7] These binary complexes might then interact with and induce the degradation of lower-affinity off-target proteins.[3]
-
Disruption of Endogenous E3 Ligase Function: High concentrations of your PROTAC could potentially sequester the E3 ligase, leading to the accumulation of its natural substrates and perturbation of cellular pathways.[3][7]
Q3: How can I minimize off-target effects during the design and experimental setup?
A3: Proactively minimizing off-target effects is crucial. Consider the following strategies:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of your PROTAC that achieves robust degradation of the target protein. A full dose-response curve is essential to identify this optimal concentration and to avoid the "hook effect".[6]
-
Incorporate Control Molecules: Use a negative control, such as an epimer of your PROTAC that does not bind the E3 ligase, to distinguish between degradation-dependent and degradation-independent effects.[8]
-
Consider Linker Optimization: The linker composition and length can be modified to improve the selectivity of the ternary complex formation.[3]
-
Choose a Tissue-Specific E3 Ligase: If applicable to your research, using a PROTAC that recruits an E3 ligase with restricted tissue expression can limit degradation to specific cell types.[3]
-
Perform Washout Experiments: To confirm that an observed phenotype is due to the degradation of your target protein, remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound based PROTACs.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity Observed | 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. 2. Lower the PROTAC concentration to the minimal effective dose. 3. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.[8] |
| Inconsistent Western Blot Results | 1. Poor antibody quality. 2. Issues with protein loading or transfer. | 1. Validate your primary antibody for specificity and sensitivity. 2. Use a loading control to normalize for protein loading. 3. Optimize protein transfer conditions.[8] |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide the selection of antibodies for validation. 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[8] |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | Formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex.[6] | Perform a full dose-response curve to identify the optimal concentration range for target degradation.[6] |
| No or Weak Target Degradation | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range). 2. Incorrect incubation time. | 1. Conduct a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time.[6] |
Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the optimal concentration of your PROTAC.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[8]
-
Incubate for a duration determined by your time-course experiments (e.g., 6-8 hours) to enrich for direct degradation targets.[6]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the total protein and digest it into peptides using an appropriate enzyme (e.g., trypsin).[6]
-
-
Isobaric Labeling (Recommended for Quantification):
-
Label the peptides from each treatment condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.[8]
-
2. Western Blotting for Off-Target Validation
This protocol is for confirming the degradation of specific proteins identified through global proteomics.
-
Sample Preparation:
-
Treat cells as described in the global proteomics protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: PROTAC on-target and potential off-target degradation pathways.
Caption: Workflow for the identification and validation of off-target proteins.
Caption: A logical workflow for troubleshooting high cell toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability issues of THP-PEG4-Pyrrolidine(N-Me)-CH2OH in biological media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of THP-PEG4-Pyrrolidine(N-Me)-CH2OH in biological media. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological experiments?
A1: The main stability concerns for this molecule are twofold:
-
Acidic Lability of the THP Group: The Tetrahydropyranyl (THP) group is a protecting group for the terminal alcohol and is highly susceptible to cleavage under acidic conditions, leading to the formation of the deprotected alcohol.[1][2][3][4][5][6][7]
-
Metabolic Transformation of the Pyrrolidine (B122466) Moiety: The N-methyl-pyrrolidine ring can undergo oxidative metabolism by enzymes present in biological systems, such as liver microsomes or S9 fractions.[8][9][10][11][12]
Q2: Under what pH conditions is the THP group unstable?
A2: The THP ether linkage is labile in acidic environments (pH < 6). The rate of cleavage increases as the pH decreases. It is generally stable under neutral and basic conditions.[3][4][5][6][7] Therefore, exposure to acidic buffers, cell culture media with acidic pH shifts, or simulated gastric fluids should be minimized or avoided if the integrity of the THP group is critical.
Q3: Is the PEG4 linker susceptible to degradation?
A3: A standard PEG4 linker is generally considered stable and biocompatible.[13] However, the stability of a PROTAC linker is crucial for its function.[14][15][16][17] While the ether linkages in the PEG chain are relatively inert, impurities from the manufacturing process of PEG raw materials could potentially be a source of instability.[18] For this specific molecule, unless it has been intentionally designed with cleavable moieties, the primary concern for linker cleavage would be under harsh chemical conditions not typically found in biological media.
Q4: What are the potential metabolites of the N-methyl-pyrrolidine portion of the molecule?
A4: Based on studies of similar structures like N-methyl-2-pyrrolidone (NMP), the N-methyl-pyrrolidine moiety is likely to be metabolized through hydroxylation and subsequent oxidation.[8][9][10][11] Potential metabolites could include hydroxylated pyrrolidine derivatives and ring-opened products.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of activity or inconsistent results in cell-based assays. | Degradation of the molecule in acidic cell culture media. | Monitor and maintain the pH of the cell culture medium. Consider using a medium with a more stable buffering system. Perform a time-course stability study in the specific medium to determine the degradation rate. |
| Unexpected peaks observed in LC-MS analysis after incubation in biological matrix (e.g., plasma, liver microsomes). | 1. Cleavage of the THP group. 2. Metabolic degradation of the pyrrolidine ring. | 1. Analyze for the mass of the deprotected compound. If confirmed, consider if the deprotected form is active or if the experimental pH needs adjustment. 2. Characterize the new peaks by MS/MS to identify potential metabolites. Compare with known metabolites of similar compounds.[8][9][11] |
| Poor in vivo efficacy or rapid clearance. | 1. Premature cleavage of the THP group in the acidic environment of the stomach (if orally administered). 2. Rapid metabolic clearance. | 1. For oral administration, consider formulation strategies such as enteric coatings or the use of buffering agents to protect the compound from stomach acid.[1][2][19] 2. Investigate the metabolic stability in liver microsomes to predict in vivo clearance. If metabolism is rapid, co-administration with a metabolic enzyme inhibitor (in research settings) could be explored to understand the impact of metabolism. |
| Variability between different batches of the compound. | Presence of impurities or degradation products in the starting material. | Qualify each new batch of the compound by LC-MS and NMR to ensure purity and identity before use.[18] Store the compound under the recommended conditions (-20°C or -80°C, under inert gas) to prevent degradation. |
Experimental Protocols
Protocol 1: Assessing Stability in Acidic Conditions
This protocol outlines a method to determine the rate of THP group cleavage in an acidic buffer.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). A citrate (B86180) buffer for acidic pH and a phosphate (B84403) buffer for neutral pH are suitable.
-
-
Incubation:
-
Add the stock solution to each buffer to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
-
Time Points and Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction by adding a neutralizing buffer (e.g., Tris buffer, pH 8.0) and store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS.
-
Monitor the disappearance of the parent compound and the appearance of the deprotected product (with the corresponding mass shift).
-
Calculate the half-life of the compound at each pH.
-
Protocol 2: In Vitro Metabolic Stability Assessment
This protocol describes how to evaluate the metabolic stability using liver microsomes.
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Include a negative control without the NADPH-regenerating system.
-
-
Time Points and Sampling:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS.
-
Monitor the depletion of the parent compound over time.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. jocpr.com [jocpr.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 10. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 18. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
PROTAC Technical Support Center: Enhancing Degradation with THP-PEG4-Pyrrolidine(N-Me)-CH2OH Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing PROTAC degradation efficacy, with a focus on modifications involving the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I mitigate it in my PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because excessive PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1]
Mitigation Strategies:
-
Dose-Response Curve: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[1]
-
Lower Concentrations: Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to pinpoint the "sweet spot" for maximal degradation.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex. This can be influenced by the linker design, where a linker like this compound can provide the necessary flexibility and length.
-
Ternary Complex Assays: Employ biophysical assays such as TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations. This will help you understand the relationship between ternary complex formation and the observed degradation profile.[1]
Q2: My PROTAC incorporating the this compound linker shows low or no degradation of my target protein. What are the potential causes?
Several factors can contribute to a lack of degradation. A logical troubleshooting workflow can help identify the root cause.
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1] While PEG-based linkers like this compound are intended to improve solubility and permeability, issues can still arise.[][3]
-
Inefficient Ternary Complex Formation: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex.[4][5] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[4][6]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium.
Q3: How does the this compound linker potentially enhance PROTAC efficacy?
This compound is a PEG-based linker.[7][8] PEG linkers are commonly used in PROTAC design and can offer several advantages:
-
Improved Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility of the PROTAC molecule, which is often a challenge for these large molecules.[3][9] This can lead to better cell permeability and bioavailability.
-
Flexibility and Length: The length and flexibility of the PEG linker can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ternary complex formation and subsequent ubiquitination.[][10]
-
Reduced Non-specific Binding: The properties of PEG linkers can sometimes help to reduce non-specific binding of the PROTAC within the cell.
It is important to note that the optimal linker is system-dependent, and empirical testing is necessary to determine the best linker for a specific target and E3 ligase pair.[6]
Troubleshooting Guides
Issue 1: Low Degradation Efficacy
If you observe low degradation of your target protein, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. While this compound is designed to aid solubility, further optimization of the overall molecule may be needed. Consider prodrug strategies to mask polar groups.[1] |
| Inefficient Ternary Complex Formation | Systematically vary the linker length and composition. The PEG4 unit in the specified linker offers a starting point, but longer or shorter PEG chains might be necessary. Also, consider different attachment points for the linker on the target and E3 ligase ligands.[4] |
| Lack of Target/E3 Ligase Engagement | Confirm binary engagement of your PROTAC with both the target protein and the E3 ligase using biophysical assays like SPR or ITC.[11] In-cell target engagement can be confirmed with assays like CETSA or NanoBRET™.[1] |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media over the time course of your experiment. Modifications to the linker or ligands may be needed to improve stability. |
| Suboptimal Cell Health | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities to maintain a healthy ubiquitin-proteasome system.[1] |
Issue 2: Off-Target Effects
Off-target degradation can be a significant issue. If you suspect your PROTAC is degrading proteins other than your intended target, consider these strategies:
| Mitigation Strategy | Description |
| Optimize Target-Binding Warhead | Use a more selective binder for your protein of interest. |
| Modify the Linker | The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[1] |
| Change the E3 Ligase | Different E3 ligases have different endogenous substrates. Utilizing an alternative E3 ligase may reduce off-target effects.[1] |
| Proteomic Profiling | Perform unbiased proteomic analysis (e.g., mass spectrometry) to identify proteins that are degraded upon PROTAC treatment and confirm the selectivity of your molecule. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation upon PROTAC treatment.[12]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol provides a method to measure the formation of the ternary complex in a biochemical setting.
Materials:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore like terbium)
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein)
-
PROTAC compound at various concentrations
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[4]
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[4]
-
Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[4]
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[4]
Visualizations
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to THP-PEG4-Pyrrolidine(N-Me)-CH2OH and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) chains have become a staple due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of a functionalized PEG linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH, against other conventional PEG linkers, supported by representative experimental data and detailed methodologies for key validation assays.
The Evolving Role of PEG Linkers in PROTAC Design
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance.[4] Its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3] An improperly designed linker can lead to steric hindrance or unfavorable conformations, thereby diminishing degradation efficiency.[5]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[2][4]
-
Tunable Length: The length of the PEG linker can be easily modified to optimize the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[1][2]
-
Improved Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can adopt conformations that shield polar surface area, potentially improving cell permeability.[6]
Introducing this compound: A Functionalized PEG Linker
Comparative Performance of PEG Linkers in PROTACs
To illustrate the impact of PEG linker length and composition on PROTAC performance, the following tables summarize representative data from various studies. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[1]
Table 1: Impact of PEG Linker Length on Target Protein Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BRD4 | VHL | 50 | >90 | [1] |
| PEG4 | BRD4 | VHL | 25 | >95 | [1] |
| PEG5 | BRD4 | VHL | 10 | >98 | [1] |
| PEG6 | BRD4 | VHL | 30 | >95 | [1] |
| 12-atom (PEG-like) | TBK1 | CRBN | No degradation | - | [3] |
| 21-atom (PEG-like) | TBK1 | CRBN | 3 | 96 | [3] |
| 29-atom (PEG-like) | TBK1 | CRBN | 292 | 76 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical and Permeability Properties of PROTACs with Different Linkers
| Linker Type | Molecular Weight (Da) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Aliphatic (8-atom) | ~850 | 4.5 | Low | [6] |
| PEG (8-atom) | ~880 | 3.8 | High | [6] |
| Piperidine-containing | ~900 | 4.2 | Medium-High | [6] |
cLogP: Calculated octanol-water partition coefficient. Papp: Apparent permeability coefficient from cell-based assays.
Key Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of this compound with other PEG linkers, detailed protocols for essential assays are provided below.
Protocol 1: Western Blot for Quantification of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.[10][11]
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
PROTAC compounds (e.g., with this compound vs. standard PEG4 linker) and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of PROTACs or vehicle control for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[11]
-
Western Blotting: Transfer proteins to a membrane, block with blocking buffer, and incubate with primary antibodies overnight at 4°C.[10]
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using an ECL substrate.[11]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values from a dose-response curve.[10]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[12][13]
Materials:
-
96-well donor and acceptor plates.
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
PROTAC compounds and control compounds with known permeability.
-
Phosphate (B84403) buffer (pH 7.4).
-
LC-MS/MS system for analysis.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[14]
-
Compound Preparation: Prepare solutions of the PROTACs in buffer.
-
Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solutions to the donor plate wells. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[13]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
Protocol 3: Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[12][15]
Materials:
-
Caco-2 cells.
-
Transwell inserts and plates.
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
PROTAC compounds and control compounds.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[16]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[15]
-
Permeability Assay (Apical to Basolateral): Add the PROTAC solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber. Incubate at 37°C with gentle shaking.[15]
-
Sampling: At various time points, take samples from the basolateral chamber and replace with fresh transport buffer.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.
-
Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[17]
Protocol 4: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes.[18][19]
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
PROTAC compounds and control compounds with known stability.
-
Acetonitrile for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer.[18]
-
Reaction Initiation: Pre-warm the mixture and the PROTAC solution at 37°C. Initiate the reaction by adding the NADPH regenerating system.[18]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.[20]
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.[18]
-
Quantification: Analyze the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time to determine the degradation rate constant and calculate the in vitro half-life (t½).[20]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot Experimental Workflow.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While standard PEG linkers offer advantages in terms of solubility and synthetic tractability, functionalized linkers like this compound present an opportunity to further refine PROTAC properties by incorporating elements of rigidity and polarity. The pyrrolidine (B122466) moiety may enhance cell permeability and promote a more favorable conformation for ternary complex formation. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of this compound against other PEG linkers, thereby facilitating the rational design of next-generation protein degraders with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
A Comparative Guide to Target Degradation by THP-PEG4-Pyrrolidine(N-Me)-CH2OH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker against other common linker alternatives. The information presented is supported by experimental data to aid in the rational design of potent and selective protein degraders.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1] The pyrrolidine (B122466) scaffold can provide a degree of rigidity and defined exit vectors for the ligands.
Performance of this compound based PROTACs
The this compound linker has been utilized in the synthesis of K-Ras targeting PROTACs. One such example is "PROTAC K-Ras Degrader-1", which has demonstrated effective degradation of its target.
Table 1: Performance of a PROTAC Utilizing the this compound Linker
| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | Dmax (%) | DC50 (nM) |
| PROTAC K-Ras Degrader-1 | K-Ras | Not Specified | SW1573 | ≥70 | Not Reported |
Data sourced from MedChemExpress product information.[2]
Comparison with Alternative Linker Chemistries
The choice of linker chemistry significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. The main alternatives to PEG-based linkers, such as the one in this guide's topic, are alkyl chains (more flexible and hydrophobic) and rigid linkers (often containing cyclic structures).
Table 2: Comparative Performance of Different Linker Types for KRAS Degradation
| Target | Ligand for Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| KRAS G12C | MRTX849 | VHL | PEG-based | NCI-H2030 | 590 | ~80 |
| KRAS G12C | MRTX849 | VHL | Alkyl-based | NCI-H2030 | 250 - 760 | 75 - 90 |
| KRAS G12D | BI-2865 | VHL | PEG-based | Isogenic HiBiT | 4 | 94 |
| KRAS G12D | BI-2865 | VHL | Alkyl-based | Isogenic HiBiT | 37 | 92 |
| KRAS G12C | KRas G12C-IN-3 | Pomalidomide | Not Specified | NCI-H358 | ~1250 | >80 |
This table compiles data from multiple sources to illustrate general trends. Direct head-to-head comparisons are limited.[3][4][5][6][7]
Key Observations:
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are the most commonly used due to their synthetic accessibility.[6] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[6]
-
Hydrophilicity: PEG linkers, such as this compound, generally improve the solubility of PROTACs compared to more hydrophobic alkyl linkers.[8]
-
Linker Length: The optimal linker length is crucial and needs to be empirically determined for each target-ligase pair.
Visualizing the Process: Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Validation.
Caption: Logical Flow for Linker Type Selection.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody against either the target protein or a tagged E3 ligase to the cell lysate and incubate to form antibody-protein complexes. Add protein A/G beads to pull down these complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot using antibodies against all three components of the expected ternary complex (POI, E3 ligase, and a tag on one of the proteins if applicable). The presence of all three proteins in the eluate confirms the formation of the ternary complex.
Quantitative Real-Time PCR (qRT-PCR) for Off-Target Gene Expression Analysis
This protocol is used to ensure that the observed protein degradation is not due to a decrease in the transcription of the target gene.
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC as for the Western blot experiment. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers specific for the target gene and a reference (housekeeping) gene. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to quantify the amount of amplified DNA in real-time.
-
Data Analysis: Calculate the relative expression of the target gene in PROTAC-treated samples compared to vehicle-treated samples, normalized to the expression of the reference gene. No significant change in mRNA levels indicates that the PROTAC is acting at the protein level.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.eu [gene-quantification.eu]
- 11. protocols.io [protocols.io]
- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of THP-PEG4-Pyrrolidine(N-Me)-CH2OH and Alkyl Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comprehensive comparison of a specific polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG4-Pyrrolidine(N-Me)-CH2OH, and traditional alkyl linkers, supported by experimental data and detailed protocols.
Introduction to PROTAC Linkers
PROTACs are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[1][2][3]
Linker Profiles: this compound vs. Alkyl Linkers
This compound: A Hydrophilic and Flexible Linker
This compound is a PEG-based linker that has been utilized in the synthesis of PROTACs, notably for the degradation of K-Ras.[4] Its structure incorporates a tetraethylene glycol (PEG4) chain, a pyrrolidine (B122466) ring with a methyl group on the nitrogen, and a hydroxymethyl group.
Key Characteristics:
-
Hydrophilicity: The PEG chain imparts significant hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[5] This is a crucial advantage as many PROTACs are large, complex molecules with poor solubility.
-
Flexibility: The PEG chain provides a high degree of conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.[2]
-
Biocompatibility: PEG is generally considered biocompatible and can reduce non-specific binding.[5]
-
Potential for Improved Permeability: While long PEG chains can sometimes hinder passive diffusion across cell membranes, the inclusion of the pyrrolidine moiety and the overall linker conformation can influence cell permeability. Some studies suggest that linkers that can adopt folded conformations to shield polar surfaces may exhibit improved permeability.[6][7][8][9]
Alkyl Linkers: The Synthetically Accessible Standard
Alkyl linkers are simple hydrocarbon chains that have been widely used in PROTAC design due to their synthetic accessibility and chemical stability.[1][3]
Key Characteristics:
-
Synthetic Accessibility: Alkyl chains are straightforward to synthesize and incorporate into PROTAC structures.[1]
-
Chemical Stability: They are generally stable to metabolic degradation.[3]
-
Hydrophobicity: Alkyl linkers are hydrophobic, which can negatively impact the solubility of the resulting PROTAC.[3] However, this hydrophobicity can sometimes contribute to better cell permeability.[5]
-
Flexibility: Simple alkyl chains offer significant conformational flexibility.[2]
Quantitative Comparison of Linker Performance
Table 1: Physicochemical Properties of Representative PEG and Alkyl Linker-Containing PROTACs Targeting BRD4
| PROTAC | Linker Type | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| PROTAC 1 (Reference) | PEG-based | JQ1-(PEG4)-VHL Ligand | ~950 | ~3.5 | ~250 |
| PROTAC 2 (Reference) | Alkyl-based | JQ1-(Alkyl C8)-VHL Ligand | ~850 | ~5.0 | ~200 |
Note: The values in this table are estimations based on typical JQ1-based PROTACs and are intended for illustrative purposes.
Table 2: In Vitro Performance of Representative PEG and Alkyl Linker-Containing PROTACs Targeting BRD4
| PROTAC | Linker Type | Target Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | PEG-based | Jurkat | 18 | >95 | [10] |
| Compound 29 | PEG-based | MDA-MB-231 | >1000 | <20 | [11] |
| Compound 34 | Alkyl/Piperazine | MDA-MB-231 | 60 | >80 | [11] |
| Compound 37 | Alkyl-based | MDA-MB-231 | 62 | >80 | [11] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Experimental Protocols
Accurate evaluation of PROTAC performance requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDFor nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity of the PROTAC to the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.
-
Sample Preparation: Prepare solutions of the purified proteins (target and E3 ligase) and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell. To measure ternary complex formation, a solution of the PROTAC and one protein can be titrated into a solution of the second protein.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
NanoBRET™ Ternary Complex Formation Assay (in-cell)
This assay allows for the real-time measurement of ternary complex formation within living cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission (at 460 nm) and acceptor emission (at >600 nm) using a luminometer. The BRET ratio (acceptor emission/donor emission) is proportional to the extent of ternary complex formation.
Visualizing Key Concepts and Workflows
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. This compound represents a modern, hydrophilic PEG-based linker that offers potential advantages in terms of solubility and biocompatibility. In contrast, traditional alkyl linkers provide synthetic simplicity and hydrophobicity that can influence cell permeability.
The provided experimental data on BRD4-targeting PROTACs highlights that there is no universally superior linker type. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a diverse set of linkers is crucial for identifying the most potent and drug-like PROTAC candidate. The detailed experimental protocols and conceptual workflows presented in this guide provide a robust framework for the rational design and evaluation of PROTACs, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing PROTAC Efficacy: A Head-to-Head Comparison of PEG Linker Lengths
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comprehensive head-to-head comparison of different length PEG linkers on PROTAC activity, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The length of the PEG linker is not a trivial parameter; it profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in reduced efficacy due to increased conformational flexibility.[][7]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting various proteins. The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater degradation efficacy.[8]
Data Summary of PROTAC Activity with Different PEG Linker Lengths
| Target Protein | E3 Ligase Ligand | Linker Composition (PEG Units) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | ~15 | 55 | 85 | [7] |
| BRD4 | VHL | PEG4 | ~18 | 20 | 95 | [7] |
| BRD4 | VHL | PEG5 | ~21 | 15 | >98 | [7] |
| BRD4 | VHL | PEG6 | ~24 | 30 | 92 | [7] |
| ERα | VHL | - | 12 | >1000 | - | [9] |
| ERα | VHL | - | 16 | <100 | - | [9] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [9][10] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | Up to 96 | [9][10] |
| CRBN (homo-PROTAC) | Thalidomide | PEG | 8 | Optimal | - | [9] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[2]
The data clearly demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. For instance, in the case of BRD4-targeting PROTACs, a PEG5 linker yielded the highest potency and efficacy.[7] Similarly, for ERα-targeting PROTACs, a 16-atom linker was significantly more potent than a 12-atom linker.[9] Studies on TBK1-targeting PROTACs also revealed a dependency on a minimum linker length for degradation to occur.[9][10]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ternary Complex Formation for PROTACs Featuring the THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linker
For researchers and professionals in drug development, the successful formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the pivotal event in targeted protein degradation. The specific linker chemistry, such as that of THP-PEG4-Pyrrolidine(N-Me)-CH2OH, a poly(ethylene glycol) (PEG)-based linker used in the synthesis of degraders like K-Ras PROTACs, plays a crucial role in enabling the necessary proximity and orientation of the target protein and the E3 ligase.[1][2] Validating and characterizing this ternary complex is essential for optimizing PROTAC design and predicting cellular activity.
This guide provides a comparative overview of the key experimental methods used to validate and quantify the formation of PROTAC-induced ternary complexes. While specific performance data for PROTACs utilizing the this compound linker is not extensively published, the methodologies described herein are the industry standard for any PROTAC evaluation.
Mechanism of PROTAC-Induced Protein Degradation
Proteolysis-targeting chimeras are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] The formation of the POI-PROTAC-E3 ligase ternary complex is the critical intermediate step that facilitates this process.[4][5]
Comparison of Key Validation Techniques
A variety of biophysical and cellular assays can be employed to confirm and characterize the formation of the ternary complex. Each technique offers unique insights into the binding events. The choice of method depends on the specific questions being asked, such as binding affinity, kinetics, thermodynamics, or confirmation of in-cellulo proximity.
| Technique | Principle | Key Data Output | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6] | Affinity (KD), Kinetics (kon, koff), Cooperativity (α)[7] | Low to Medium | Real-time, label-free kinetic data; high sensitivity.[8] | Requires immobilization of one protein, which can affect activity; high protein consumption for analyte.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9][10] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[11] | Low | Label-free, in-solution measurement; provides a complete thermodynamic profile.[12][13] | Requires large amounts of pure protein; low throughput; sensitive to buffer mismatch.[6][10] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on two binding partners when in close proximity.[14] | Ternary complex formation (proximity); can determine apparent KD.[15][16] | High | Homogeneous assay format suitable for HTS; sensitive.[17][] | Requires labeling of proteins with fluorophores; potential for artifacts from compound fluorescence.[14] |
| X-ray Crystallography | Determines the three-dimensional atomic structure of the ternary complex.[19] | High-resolution structural details of protein-protein and protein-PROTAC interactions.[20] | Very Low | Provides definitive structural proof of the ternary complex and the binding mode. | Technically challenging; requires high-quality, diffracting crystals.[19] |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate for detection by Western blot.[21] | Qualitative or semi-quantitative confirmation of in-cell ternary complex formation. | Low | Validates protein-protein interactions within a cellular context. | Prone to false positives/negatives; generally not quantitative.[22] |
Experimental Workflows and Protocols
Detailed and robust experimental design is critical for obtaining high-quality, reproducible data. Below are generalized workflows and protocols for the most common quantitative biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of both binary (PROTAC to each protein) and ternary complexes.[7] A key parameter derived from SPR is cooperativity (α), which measures how the binding of the first protein to the PROTAC influences the binding of the second protein.[7]
Protocol Outline: SPR Analysis
-
Immobilization: Covalently couple or capture (e.g., via His-tag or AviTag) the E3 ligase onto a sensor chip surface to a target density.[8][23]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to measure the binary PROTAC-E3 ligase interaction (KD1).[11]
-
In a separate experiment, immobilize the POI and inject the PROTAC to measure the binary PROTAC-POI interaction (KD2).
-
-
Ternary Interaction Analysis:
-
Data Fitting: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for kinetics) to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[11]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, meaning the presence of one protein enhances the binding of the other.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of binding by detecting the heat change upon molecular interaction, providing insights into the forces driving complex formation.[25]
Protocol Outline: ITC Analysis
-
Sample Preparation:
-
Dialyze all proteins (POI and E3 ligase) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution.[10] Degas all solutions before use.
-
For the ternary experiment, prepare a solution of the POI and E3 ligase in the sample cell. Typical concentrations are in the low micromolar range (e.g., 10-20 µM).[11]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-15 times that of the protein concentration in the cell.[10]
-
-
Binary Controls: Perform control experiments by titrating the PROTAC into each protein individually to determine the binary binding thermodynamics.[11]
-
Ternary Titration:
-
Place the POI and E3 ligase mixture in the sample cell of the calorimeter.
-
Perform a series of small, sequential injections of the PROTAC from the syringe into the sample cell.
-
-
Data Analysis:
-
Integrate the heat evolved or absorbed after each injection.
-
Plot the integrated heat against the molar ratio of the titrant.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: KD, ΔH, and stoichiometry (n).[13] The entropy (ΔS) can then be calculated.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay ideal for confirming PROTAC-induced complex formation and for screening PROTAC libraries in a high-throughput format.[15][17]
Protocol Outline: TR-FRET Analysis
-
Protein Labeling: Label the POI and the E3 ligase with a compatible TR-FRET donor/acceptor pair. This is often achieved by using fluorescently-labeled antibodies against protein tags (e.g., His-tag, GST-tag).[15]
-
Assay Assembly: In a microplate, add fixed concentrations of the labeled POI and E3 ligase.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include controls with no PROTAC (background) and controls with non-binding molecules.[17]
-
Incubation: Incubate the plate for a defined period (e.g., 60-180 minutes) to allow the ternary complex to form and reach equilibrium.[17]
-
Signal Detection: Read the plate on a TR-FRET enabled reader, measuring fluorescence at the emission wavelengths of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission). Plot this ratio against the PROTAC concentration. A bell-shaped "hook effect" curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC saturates both proteins individually, leading to the formation of binary complexes at the expense of the ternary complex.[26] The peak of the curve represents the optimal concentration for ternary complex formation.[15]
By employing these robust analytical techniques, researchers can thoroughly validate and characterize the formation of ternary complexes induced by PROTACs, providing critical data to guide the optimization of linker chemistry, warheads, and E3 ligase ligands to develop potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects [mdpi.com]
- 26. resources.revvity.com [resources.revvity.com]
Benchmarking THP-PEG4-Pyrrolidine(N-Me)-CH2OH: A Comparative Guide to Commercial PROTAC and ADC Linkers
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of a molecule's success. This guide provides an objective comparison of the novel THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker against a selection of commercially available alternatives used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By presenting a breakdown of structural components, performance characteristics, and detailed experimental protocols, this document aims to facilitate informed decision-making in the rational design of next-generation protein degraders and targeted therapies.
Introduction to this compound and its Commercial Counterparts
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that has been utilized in the synthesis of PROTACs, such as K-Ras degraders.[1][2][3] Its structure features a tetrahydropyran (B127337) (THP) protecting group, a hydrophilic four-unit PEG spacer, and a functionalized N-methylpyrrolidine methanol (B129727) moiety. This combination of components suggests a design that balances solubility, stability, and provides a rigid scaffold for precise spatial orientation of the two ends of a heterobifunctional molecule.
The linker is a crucial component in both PROTACs and ADCs, influencing not only the physicochemical properties of the entire molecule, such as solubility and stability, but also its biological activity.[4][5] In PROTACs, the linker's length and composition are critical for the effective formation of a ternary complex between the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[6][7] In ADCs, the linker's stability in circulation and its ability to release the cytotoxic payload at the target site are paramount for efficacy and safety.[5][8]
This guide compares this compound with commercially available linkers that share the PEG4 spacer, a common motif in both PROTAC and ADC design.[5][] The comparison will focus on how the different functional groups and structural elements of these linkers may influence their performance in relevant applications.
Comparative Data of Linkers
The following table summarizes the structural and functional characteristics of this compound and selected commercial linkers. While direct, head-to-head experimental data is often proprietary or context-dependent, this comparison is based on the known properties of the constituent chemical moieties.
| Feature | This compound | m-PEG4-alcohol | Aminooxy-PEG4-alcohol | Mal-PEG4-alcohol |
| Structure | Contains THP, PEG4, and N-methylpyrrolidine methanol | Contains a methyl ether, PEG4, and a primary alcohol | Contains an aminooxy group, PEG4, and a primary alcohol | Contains a maleimide (B117702), PEG4, and a primary alcohol |
| Primary Application | PROTACs[1][2] | General PEGylation, PROTAC/ADC synthesis[1] | ADCs, PROTACs[10] | ADCs, bioconjugation[11] |
| Key Functional Groups | THP (protecting group), Tertiary Amine, Primary Alcohol | Methyl Ether, Primary Alcohol | Aminooxy, Primary Alcohol | Maleimide, Primary Alcohol |
| Expected Solubility | High (due to PEG4) | High (due to PEG4) | High (due to PEG4) | High (due to PEG4) |
| Expected Stability | Pyrrolidine (B122466) offers a rigid scaffold which may enhance stability.[12] The THP group is a common protecting group. | Generally stable ether and alcohol functionalities. | The aminooxy group can form stable oxime linkages. | Maleimide group is reactive towards thiols and its stability can be a concern in biological milieu.[4] |
| Conjugation Chemistry | The primary alcohol can be further functionalized for conjugation. | The primary alcohol can be activated for conjugation to carboxylic acids, or converted to other functional groups. | The aminooxy group reacts with aldehydes and ketones to form oxime bonds. The alcohol offers a secondary conjugation point. | The maleimide group reacts specifically with thiol groups (e.g., on cysteines). The alcohol can be used for further derivatization. |
Experimental Protocols
To facilitate a standardized comparison of linker performance, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.[4]
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of a linker within a biologic conjugate (e.g., an ADC) in plasma.
1. Sample Preparation:
-
Spike the ADC into plasma (e.g., human or mouse) at a final concentration of 100 µg/mL.
-
Incubate the plasma sample at 37°C.
2. Time-Point Collection:
-
At various time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the plasma sample.
3. Sample Analysis by LC-MS:
-
Analyze the collected aliquots using a liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis.
-
Use a suitable mobile phase gradient, for example, 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).
4. Data Analysis:
-
Determine the amount of intact ADC remaining at each time point.
-
Calculate the half-life of the ADC in plasma to assess the linker's stability.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a PROTAC, hijacking the ubiquitin-proteasome system to degrade a target protein.
Caption: A generalized experimental workflow for the comparative evaluation of different chemical linkers.
Conclusion
The selection of an appropriate linker is a multifaceted process that requires careful consideration of a molecule's intended application and desired physicochemical properties. This compound presents an interesting scaffold, combining the proven benefits of a PEG spacer for solubility with a rigid pyrrolidine moiety that may offer advantages in terms of stability and pre-organization for ternary complex formation.
While direct comparative data remains scarce, the analysis of its structural components against those of commercially available linkers provides a rational basis for its potential performance. The PEG4 spacer is a well-established component for improving aqueous solubility and pharmacokinetic properties.[5][15] The pyrrolidine ring introduces a degree of rigidity, which can be advantageous in PROTAC design by reducing the entropic penalty of forming the ternary complex.[12]
Ultimately, the optimal linker choice is target and system-dependent. The experimental protocols provided in this guide offer a framework for the empirical evaluation and head-to-head comparison of this compound with other commercial linkers. Through systematic evaluation of key performance parameters such as degradation efficacy, stability, and cellular activity, researchers can identify the most suitable linker to advance their therapeutic design and development.
References
- 1. m-PEG4-alcohol, 23783-42-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mal-PEG4-alcohol - Creative Biolabs [creative-biolabs.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
cross-reactivity studies of THP-PEG4-Pyrrolidine(N-Me)-CH2OH containing PROTACs
Comparative Analysis of Cross-Reactivity in PROTACs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. However, ensuring their specificity and understanding potential off-target effects is paramount for their clinical translation. This guide provides a comparative overview of the cross-reactivity profiles of PROTACs, with a focus on the influence of the recruited E3 ligase. While specific data for PROTACs containing the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker is not extensively available in the public domain, this guide leverages data from structurally related PROTACs to inform on potential cross-reactivity and guide experimental design.
A key determinant of a PROTAC's selectivity, beyond the target-binding warhead, is the choice of the E3 ligase it recruits. The two most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The inherent biology of these ligases can significantly influence the off-target degradation profile of the resulting PROTAC.
Table 1: Comparative Degradation Potency and Off-Target Profile of Illustrative BET-Targeting PROTACs
This table highlights the degradation potency (DC50) and maximal degradation (Dmax) for the target protein BRD4 by two prominent BET-targeting PROTACs, the CRBN-based ARV-825 and a VHL-based alternative. It also summarizes common off-target effects associated with CRBN and VHL recruitment.
| Feature | ARV-825 (CRBN-based) | VHL-based BET PROTAC (Illustrative) |
| Target Protein | BRD4 | BRD4 |
| Cell Line | Jurkat | Varies (e.g., HeLa, 22Rv1) |
| DC50 (nM) | ~1 | 5-20 |
| Dmax (%) | >95 | >90 |
| Common Off-Targets | Neosubstrates of CRBN (e.g., IKZF1, IKZF3, GSPT1)[] | Potential for HIF-1α pathway modulation |
| Selectivity Profile | Dependent on ternary complex formation, can be highly selective despite promiscuous warheads.[2] | Generally considered to have a different off-target profile than CRBN-based PROTACs. |
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive evaluation of PROTAC cross-reactivity involves a multi-pronged approach combining global proteomics with targeted validation assays.
Global Proteomics Analysis by Mass Spectrometry
Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[2][3][4][5]
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines and treat with the PROTAC at various concentrations (including a concentration near the DC50 for the target protein) and time points. Include a vehicle control and a negative control (e.g., a molecule with a mutated E3 ligase binder).[4]
-
Cell Lysis and Protein Digestion: Lyse the cells to extract total protein and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This enables multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[4]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that exhibit a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a PROTAC with its intended target and potential off-targets within a cellular context.[4][6][7] Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. After incubation, heat the cell suspensions to a range of temperatures.[7]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[7]
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point using methods like Western blotting for a specific target or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).[4][7]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Kinase Profiling
For PROTACs targeting kinases, a broad kinase panel screen is essential to identify off-target kinase binding and inhibition.[8][9]
Methodology:
-
Compound Submission: Submit the PROTAC molecule to a kinase profiling service.
-
Kinase Activity Assays: The compound is tested against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[8]
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of kinases other than the intended target indicates potential off-target activity. Follow-up dose-response studies can be performed to determine the IC50 for any identified off-target kinases.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
}", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; "Target_Protein" [label="Target Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "E3_Ligase" [label="E3 Ubiquitin Ligase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }Experimental Workflow for Cross-Reactivity Assessment
References
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action: A Comparative Guide to THP-PEG4-Pyrrolidine(N-Me)-CH2OH-based PROTACs for KRAS Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTACs utilizing the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker and its derivatives for the targeted degradation of the oncogenic protein KRAS. We delve into the mechanism of action, supported by experimental data, and offer detailed protocols for key validation assays.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound moiety is a chemical linker integral to the synthesis of potent and specific KRAS-targeting PROTACs. One such example is "PROTAC KRAS G12D degrader 1," which effectively targets the KRAS G12D mutant, a key driver in numerous cancers.[1][2]
Mechanism of Action: Orchestrating Protein Degradation
PROTACs built with this linker series are heterobifunctional molecules. They consist of a ligand that binds to the target protein (KRAS), a linker (such as this compound), and a ligand that recruits an E3 ubiquitin ligase. In the case of PROTAC KRAS G12D degrader 1, the von Hippel-Lindau (VHL) E3 ligase is recruited.[1][3][4]
The fundamental mechanism involves the formation of a ternary complex between the KRAS protein, the PROTAC molecule, and the VHL E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the KRAS protein, tagging it for degradation. The polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway.[1][3]
Comparative Performance of KRAS PROTACs
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables provide a comparative overview of "PROTAC KRAS G12D degrader 1" and other notable KRAS PROTACs.
| PROTAC KRAS G12D degrader 1 | Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |
| PROTAC KRAS G12D degrader 1 | SNU-1 | G12D | 19.77 | >95 |
| PROTAC KRAS G12D degrader 1 | HPAF-II | G12D | 52.96 | Not Reported |
| PROTAC KRAS G12D degrader 1 | AGS | G12D | 7.49 | 95 |
| PROTAC KRAS G12D degrader 1 | PANC 04.03 | G12D | 87.8 | Not Reported |
Table 1: Degradation Efficiency of PROTAC KRAS G12D degrader 1 in Various Cancer Cell Lines. [2][3]
| Alternative KRAS PROTACs | E3 Ligase | Target Mutation(s) | Cell Line | DC50 | Dmax (%) |
| LC-2 | VHL | G12C | NCI-H23 | 250 nM | 90 |
| LC-2 | VHL | G12C | Multiple | 0.25 - 0.76 µM | Not Reported |
| ACBI3 | VHL | pan-KRAS | GP2d | 3.9 nM | Not Reported |
| ASP3082 (Setidegrasib) | VHL | G12D | AsPC-1 | 37 nM | Not Reported |
| PROTAC pan-KRAS degrader-1 | VHL | pan-KRAS | AGS (G12D) | 1.1 nM | 95 |
| PROTAC K-Ras Degrader-1 | Cereblon | K-Ras | SW1573 | Not Reported | ≥70 |
Table 2: Comparative Degradation Efficiency of Alternative KRAS PROTACs. [1][4][5][6][7][8][9][10][11]
Experimental Protocols
To validate the mechanism of action and efficacy of these PROTACs, several key experiments are performed. Detailed protocols for these assays are provided below.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SNU-1, AGS) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[12][13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12][13]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against KRAS and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[12][13]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the KRAS protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[12][13]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, and the purified target protein (KRAS).[14]
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.[14]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.[14]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[14]
Ternary Complex Formation Assay
Various biophysical techniques can be employed to confirm and characterize the formation of the PROTAC-induced ternary complex.
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[15][16]
-
Binding Analysis: Inject the target protein (KRAS) alone to measure its binary interaction with the E3 ligase.
-
Ternary Complex Formation: In separate experiments, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the target protein alone indicates the formation of a ternary complex.[15][16]
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the interactions, which can reveal the cooperativity of ternary complex formation.[15]
Conclusion
PROTACs synthesized with the this compound linker and its analogs are potent degraders of oncogenic KRAS. Their mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a promising therapeutic strategy for KRAS-driven cancers. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the evaluation and development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. LC 2 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LC-2 | PROTACs | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands in PROTACs, Featuring a K-Ras Degrader with a THP-PEG4-Pyrrolidine(N-Me)-CH2OH Linker
For Researchers, Scientists, and Drug Development Professionals in the field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide offers an objective comparison of commonly utilized E3 ligase ligands, with a specific focus on a K-Ras targeting PROTAC that incorporates the THP-PEG4-Pyrrolidine(N-Me)-CH2OH linker.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. These molecules are comprised of three key components: a warhead that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two. The choice of the E3 ligase ligand significantly impacts the PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall pharmacological properties.
The molecule of interest, this compound, functions as a PEG-based linker in the synthesis of PROTACs, such as the "PROTAC K-Ras Degrader-1" (HY-129523)[1][2]. This specific degrader has been shown to effectively degrade K-Ras by recruiting the Cereblon (CRBN) E3 ligase[3][4].
This guide will provide a comparative analysis of the performance of CRBN-recruiting K-Ras degraders with those recruiting the von Hippel-Lindau (VHL) E3 ligase, supported by experimental data. Detailed methodologies for key evaluative experiments are also presented.
Performance Comparison of E3 Ligase Ligands in K-Ras PROTACs
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of K-Ras PROTACs recruiting either Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.
Table 1: Performance of a CRBN-Recruiting K-Ras Degrader
| PROTAC Name | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| PROTAC K-Ras Degrader-1 | Cereblon (CRBN) | K-Ras | Not explicitly stated | ≥70% | SW1573 |
Note: Data for PROTAC K-Ras Degrader-1, which can be synthesized using the this compound linker, is based on available product information[3].
Table 2: Performance of VHL-Recruiting K-Ras Degraders
| PROTAC Name | E3 Ligase Recruited | Target | DC50 (nM) | Dmax (%) | Cell Line(s) |
| PROTAC pan-KRAS degrader-1 | von Hippel-Lindau (VHL) | KRAS (G12D) | 1.1 | 95% | AGS |
| PROTAC KRAS G12D degrader 1 | von Hippel-Lindau (VHL) | KRAS (G12D) | 7.49 - 87.8 | >95% (pan-KRAS) | SNU-1, HPAF-II, AGS, PANC 04.03 |
| LC-2 | von Hippel-Lindau (VHL) | KRAS (G12C) | 320 - 590 | ~75-80% | MIA PaCa-2, NCI-H2030 |
Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions[1][5][6].
Current research suggests that for the degradation of KRAS mutants, VHL-recruiting PROTACs have generally demonstrated higher efficiency compared to their CRBN-recruiting counterparts[7][8]. Several potent VHL-based KRAS degraders have been developed, while creating equally effective CRBN-based degraders for this target has presented more challenges[7][8]. However, the field is dynamic, with novel CRBN-based degraders also showing promise[7].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a fundamental method to quantify the reduction of a target protein following PROTAC treatment.
Materials:
-
Cell Line: Cancer cell line with the target of interest (e.g., KRAS G12D or G12C mutant).
-
PROTAC Compounds: Stock solutions in DMSO.
-
Reagents: Cell culture medium, ice-cold PBS, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (against target protein and loading control like GAPDH or β-actin), and HRP-conjugated secondary antibodies.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. After overnight adherence, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Detection and Analysis: Wash the membrane and incubate with the secondary antibody. Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate DC50 and Dmax values[1][9].
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools to measure target engagement and ternary complex formation in live cells.
A. Target Engagement Assay Protocol:
This assay confirms that the PROTAC binds to its intended target within the cellular environment.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: NanoLuc® fusion construct of the target protein.
-
Reagents: Fluorescent tracer that binds the target, NanoBRET™ Nano-Glo® Substrate.
Methodology:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid.
-
Cell Plating and Treatment: Plate the transfected cells in 96-well plates. Add the fluorescent tracer and a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals. A decrease in the BRET signal with increasing PROTAC concentration indicates competitive binding to the target[10][11][12].
B. Ternary Complex Formation Assay Protocol:
This assay directly measures the PROTAC-induced proximity between the target protein and the E3 ligase.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase (CRBN or VHL).
-
Reagents: HaloTag® NanoBRET™ 618 Ligand, NanoBRET™ Nano-Glo® Substrate.
Methodology:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.
-
Cell Plating and Labeling: Plate the cells and add the HaloTag® ligand for fluorescent labeling of the E3 ligase.
-
PROTAC Treatment and Signal Detection: Treat the cells with a dilution series of the PROTAC. Add the NanoBRET™ substrate and measure the BRET signal. An increase in the BRET ratio indicates the formation of the ternary complex[13].
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC K-Ras Degrader-1, 2378258-52-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoBRET® TE Intracellular RAS Assay [promega.com]
- 13. NanoBRET® TE Intracellular RAS Assay Technical Manual [worldwide.promega.com]
Safety Operating Guide
Navigating the Disposal of THP-PEG4-Pyrrolidine(N-Me)-CH2OH: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of THP-PEG4-Pyrrolidine(N-Me)-CH2OH, a PROTAC (Proteolysis Targeting Chimera) linker used in advanced drug development and chemical biology research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Due to the compound's complex nature—integrating a tetrahydropyranyl (THP) ether, a polyethylene (B3416737) glycol (PEG) linker, and a pyrrolidine (B122466) derivative—it must be managed as hazardous chemical waste from the point of generation through to its final disposition. The primary and mandatory method of disposal is incineration by a licensed hazardous waste management facility .
Core Safety Principles and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, an analysis of its constituent chemical groups indicates a multi-faceted hazard profile.
-
Pyrrolidine Moiety : Pyrrolidine is classified as a flammable, corrosive, and harmful substance.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2] Vapors may be heavier than air and can produce toxic oxides of nitrogen upon combustion.[1]
-
PEG Linker : While generally considered to have low toxicity, PEG compounds can be persistent in the environment.[3][4] The manufacturing process of related compounds may introduce impurities such as ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens.[3][5]
-
PROTAC Nature : As a biologically active molecule designed to interact with cellular machinery, all PROTACs and their linkers should be handled with care to avoid unintended biological effects.[6][7] All materials contaminated with these substances are to be considered hazardous.[4]
Based on these components, this compound waste must be segregated and handled as a hazardous organic chemical waste stream.
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste, based on general laboratory safety guidelines. Always confirm these values with your institution's specific Environmental Health and Safety (EHS) protocols.
| Parameter | Guideline Value | Source / Regulation |
| Maximum Accumulation Time | ≤ 180 days (6 months) | Institutional EHS / EPA |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | EPA 40 CFR 262.15 |
| Acutely Hazardous Waste (P-listed) Limit | ≤ 1 quart (liquid) or 1 kg (solid) | EPA 40 CFR 262.15 |
| Container Rinsing Protocol | Triple rinse with a suitable solvent | Standard Laboratory Practice |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of pure this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat is mandatory.
-
Respiratory Protection : Conduct all handling and waste collection within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Designated Waste Streams : Establish separate, clearly labeled waste containers for solid and liquid waste contaminated with this compound.
-
Liquid Waste :
-
Collect all unused solutions, reaction mixtures, and the first solvent rinse of emptied containers into a designated, leak-proof hazardous waste container (e.g., high-density polyethylene - HDPE).
-
The container must have a tightly sealing screw cap.
-
-
Solid Waste :
-
Place all contaminated disposable items—including gloves, pipette tips, weighing paper, and bench paper—into a separate, clearly labeled solid hazardous waste container.
-
3. Container Management and Labeling:
-
Compatibility : Ensure the waste container material is compatible with the chemical. HDPE is generally recommended.
-
Labeling : All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Corrosive, Harmful)
-
The date when waste was first added (accumulation start date)
-
The name of the principal investigator or responsible laboratory personnel.
-
-
Container Condition : Keep containers closed at all times, except when adding waste. Ensure they are clean and free from external contamination.
4. Decontamination of Glassware:
-
Triple Rinse Procedure : Empty containers that held the pure compound or its solutions must be decontaminated before being discarded or reused.
-
Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect all three rinsates as hazardous liquid waste.
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass waste, but confirm this with your institutional EHS guidelines.
-
5. Storage and Final Disposal:
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled hazardous waste containers in your laboratory's designated SAA.[4]
-
Incompatibilities : Do not store this waste with strong acids or strong oxidizing agents. The pyrrolidine moiety can react exothermically with these substances.
-
Waste Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifests and scheduling.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing these procedures, researchers can ensure the safe handling and compliant disposal of this specialized chemical, fostering a secure and responsible laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 3. Comprehensive List of Negative Effects of PEG (Polyethylene Glycol) - CLEAN & NATURAL [cleanandnatural.co.uk]
- 4. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
Personal protective equipment for handling THP-PEG4-Pyrrolidine(N-Me)-CH2OH
This guide provides crucial safety and logistical information for the handling and disposal of THP-PEG4-Pyrrolidine(N-Me)-CH2OH, a PEG-based PROTAC linker. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, this guidance is based on the known hazards of its constituent functional groups, particularly pyrrolidine (B122466). Pyrrolidine is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1]
Hazard Identification and Personal Protective Equipment
A thorough risk assessment should be conducted before handling this compound.[2] The primary hazards are associated with the pyrrolidine moiety. The following table summarizes the recommended Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn at all times.[2][3] | To protect against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC) tested according to EN 374.[1][2] Inspect gloves before each use. | To prevent skin contact. |
| Body Protection | A laboratory coat or a chemical-resistant suit and safety footwear are necessary.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] A NIOSH-approved respirator may be required for procedures that could generate aerosols or if ventilation is inadequate. | To prevent inhalation of vapors or aerosols.[2] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is essential to minimize risk.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][4] The use of a certified chemical fume hood is strongly recommended.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
-
Use explosion-proof ventilation equipment where applicable, as pyrrolidine is a flammable liquid.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Dispensing:
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Carefully open the container. Avoid creating aerosols.
-
Use appropriate tools (e.g., spatula, pipette) to handle the compound.
-
-
During Use:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Characterization: Due to the presence of the pyrrolidine group, this compound may be classified as hazardous waste.[2] Consult your institution's Environmental Health and Safety (EHS) office and local, state, and federal regulations for proper classification.[2]
-
Container Disposal: Empty containers may retain product residue and can be dangerous.[3] Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type and waste stream) and disposed of according to institutional guidelines.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Store waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as oxidizing agents and strong acids.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
